Ethyl N-Boc-4-fluoropiperidine-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-fluoropiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FNO4/c1-5-18-10(16)13(14)6-8-15(9-7-13)11(17)19-12(2,3)4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBIQGVRIOLJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612183 | |
| Record name | 1-tert-Butyl 4-ethyl 4-fluoropiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
416852-82-9 | |
| Record name | 1-tert-Butyl 4-ethyl 4-fluoropiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Ethyl N-Boc-4-fluoropiperidine-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
CAS Number: 416852-82-9
This technical guide provides a comprehensive overview of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its applications, particularly in the development of novel therapeutics.
Physicochemical and Spectroscopic Data
This compound is a fluorinated heterocyclic compound valued for its utility in introducing a 4-fluoropiperidine moiety into larger molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, including metabolic stability, lipophilicity, and binding affinity.[1][2][3]
A summary of its key quantitative data is presented in the table below:
| Property | Value | Reference |
| CAS Number | 416852-82-9 | [4] |
| Molecular Formula | C13H22FNO4 | [4] |
| Molecular Weight | 275.32 g/mol | [5] |
| Boiling Point | 319°C at 760 mmHg | [4] |
| Purity | Typically ≥97% | [6] |
Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra for this exact compound are proprietary to suppliers, typical analytical data for closely related N-Boc-piperidine-4-carboxylate derivatives are available and provide a reference for expected spectral features.[7][8][9] Suppliers of CAS 416852-82-9 often provide compound-specific NMR, HPLC, and LC-MS data upon request.[4]
Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the fluorination of a suitable precursor. The following is a detailed, representative protocol based on established chemical literature for similar transformations.[10][11][12]
Synthesis of this compound
This procedure outlines a two-step process starting from 4-piperidone monohydrate hydrochloride, involving the introduction of the carboxylate and Boc-protecting groups, followed by fluorination.
Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-piperidone monohydrate hydrochloride in a mixture of methanol and water.
-
Addition of Reagents: To the stirred solution, add ammonium carbonate followed by a dropwise addition of a solution of potassium cyanide in water. The reaction is stirred at room temperature.
-
Boc Protection: The resulting piperidine derivative is then protected with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base like triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in a suitable solvent such as dichloromethane.[10]
-
Esterification: The carboxylic acid can then be esterified to the ethyl ester using standard procedures, for example, by reacting with ethanol in the presence of an acid catalyst or by using an alkylating agent like ethyl iodide with a base.
Step 2: Fluorination to Yield this compound
-
Enolate Formation: The ethyl N-Boc-piperidine-4-carboxylate from Step 1 is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is then added dropwise to generate the enolate.
-
Electrophilic Fluorination: An electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI), is then added to the reaction mixture. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.
Applications in Drug Discovery and Development
The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals.[2] The introduction of fluorine at the 4-position can fine-tune the properties of drug candidates in several ways:
-
Modulation of Basicity: The electronegative fluorine atom can lower the pKa of the piperidine nitrogen, which can be crucial for optimizing drug-receptor interactions and reducing off-target effects, such as hERG channel inhibition.[13]
-
Conformational Rigidity: Fluorine substitution can influence the conformational preference of the piperidine ring, often favoring an axial orientation of the fluorine atom. This can lead to a more rigid and defined structure, which can enhance binding to the target protein.[3][14]
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.[1]
A significant application of fluorinated piperidines, including derivatives of this compound, is in the development of Positron Emission Tomography (PET) imaging agents .[15][16] The radioactive isotope fluorine-18 can be incorporated to create radiotracers for imaging and studying various biological processes and diseases in vivo. For example, fluorinated piperidine derivatives have been synthesized as potential PET radiotracers for imaging the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological disorders.[17]
Furthermore, this compound serves as a valuable intermediate in the synthesis of ligands for G protein-coupled receptors (GPCRs) , a major class of drug targets.[18] Its structural features allow for its incorporation into more complex molecules designed to interact with specific GPCRs.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthetic pathway to the target compound.
Experimental Workflow for a Key Transformation
The diagram below outlines the key steps in the electrophilic fluorination of the piperidine precursor.
Caption: Electrophilic fluorination workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS 416852-82-9 | this compound - Synblock [synblock.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. Ethyl N-Boc-piperidine-4-carboxylate (97%) - Amerigo Scientific [amerigoscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum [chemicalbook.com]
- 9. Ethyl N-Boc-piperidine-4-carboxylate(142851-03-4) 1H NMR spectrum [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. scientificupdate.com [scientificupdate.com]
- 14. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modular Strategies for PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and in vitro characterization of trans- and cis-[(18)F]-4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]-3-fluoropiperidine-1-carboxylates as new potential PET radiotracer candidates for the NR2B subtype N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Ethyl N-Boc-4-fluoropiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl N-Boc-4-fluoropiperidine-4-carboxylate is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including the piperidine scaffold, the fluorine atom at the C4 position, and the Boc-protected amine, make it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. The presence of fluorine can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity of the final compounds. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, analytical methodologies, and its potential applications.
Chemical and Physical Properties
This compound is a well-defined chemical entity with the following key identifiers and properties.
| Property | Value | Reference |
| Molecular Weight | 275.318 g/mol | [1] |
| Molecular Formula | C₁₃H₂₂FNO₄ | [1] |
| CAS Number | 416852-82-9 | [1] |
| Synonyms | 1-Boc-4-fluoro-4-piperidinecarboxylic acid ethyl ester, 1-tert-butyl 4-ethyl 4-fluoropiperidine-1,4-dicarboxylate | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following is a representative experimental protocol adapted from procedures for similar fluorinated piperidine derivatives.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Protocol: Synthesis of this compound
-
Fluorination of Ethyl N-Boc-4-oxopiperidine-4-carboxylate:
-
To a solution of Ethyl N-Boc-4-oxopiperidine-4-carboxylate in anhydrous dichloromethane (CH₂Cl₂) cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of diethylaminosulfur trifluoride (DAST) or another suitable fluorinating agent (e.g., Deoxofluor) in CH₂Cl₂.
-
The reaction mixture is stirred at -78 °C for a specified period and then allowed to warm to room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Extraction:
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Analytical Characterization
The identity and purity of the synthesized compound are confirmed using standard analytical techniques.
Diagram: Analytical Workflow
Caption: Analytical workflow for the characterization of the product.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the final product.
-
Method: Reversed-phase HPLC is typically employed.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water, often with an additive like 0.1% formic acid or trifluoroacetic acid.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Data Analysis: The purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the compound.
-
Method: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are recorded.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Expected ¹H NMR Signals: Resonances corresponding to the protons of the ethyl group, the piperidine ring, and the tert-butyl group of the Boc protecting group.
-
Expected ¹³C NMR Signals: Signals for the carbonyl carbons of the ester and carbamate, the carbons of the piperidine ring (with the C4 carbon showing a characteristic splitting due to the fluorine atom), and the carbons of the ethyl and Boc groups.
-
Expected ¹⁹F NMR Signals: A signal corresponding to the fluorine atom at the C4 position.
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Method: Electrospray ionization (ESI) is a common technique.
-
Expected Result: The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺).
Applications in Drug Discovery and Development
This compound serves as a critical intermediate in the synthesis of a wide range of biologically active molecules. The piperidine moiety is a common scaffold in many approved drugs, and the introduction of a fluorine atom can enhance metabolic stability and receptor binding affinity.
Potential Therapeutic Areas:
-
Neuroscience: As a precursor for compounds targeting central nervous system (CNS) receptors.
-
Oncology: In the development of novel anti-cancer agents.
-
Infectious Diseases: As a building block for new antibacterial and antiviral drugs.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel chemical entities in drug discovery. Its well-defined properties and the availability of synthetic and analytical protocols facilitate its use in medicinal chemistry programs. The strategic incorporation of this fluorinated piperidine derivative can lead to the development of drug candidates with improved pharmacological profiles.
References
In-Depth Technical Guide: Structure Elucidation of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and spectroscopic characterization of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate, a key building block in medicinal chemistry. The strategic introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of piperidine-containing drug candidates.
Physicochemical Properties
This compound is a fluorinated derivative of the commonly used piperidine scaffold. Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 416852-82-9 |
| Molecular Formula | C₁₃H₂₂FNO₄[1] |
| Molecular Weight | 275.32 g/mol [1][2] |
| Appearance | Typically an oil or low-melting solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Synthesis and Experimental Protocol
The synthesis of this compound can be achieved through the fluorination of a suitable precursor, such as Ethyl N-Boc-4-oxopiperidine-4-carboxylate. The following protocol is a representative method based on modern fluorination techniques.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Detailed Methodology
Materials:
-
Ethyl N-Boc-4-oxopiperidine-4-carboxylate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for elution)
Procedure:
-
Reaction Setup: A solution of Ethyl N-Boc-4-oxopiperidine-4-carboxylate (1.0 equivalent) in anhydrous dichloromethane is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Fluorination: Diethylaminosulfur trifluoride (DAST) (1.2 equivalents) is added dropwise to the cooled solution via a syringe. The reaction mixture is stirred at -78 °C for one hour and then allowed to warm to room temperature, with stirring continued overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction: The layers are separated, and the aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude material is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Structure Elucidation via Spectroscopic Methods
The structure of this compound is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the expected chemical shifts (δ) and coupling constants (J) for the title compound in a deuterated solvent such as chloroform-d (CDCl₃). These are predictive values based on the analysis of structurally similar compounds.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.25 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~ 3.60 - 3.80 | Multiplet | 2H | Piperidine H₂ (axial) |
| ~ 3.20 - 3.40 | Multiplet | 2H | Piperidine H₂ (equatorial) |
| ~ 2.00 - 2.20 | Multiplet | 2H | Piperidine H₃ (axial) |
| ~ 1.80 - 2.00 | Multiplet | 2H | Piperidine H₃ (equatorial) |
| 1.46 | Singlet (s) | 9H | Boc -C(CH₃ )₃ |
| ~ 1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 172.0 | C =O (Ester) |
| ~ 154.5 | C =O (Boc) |
| ~ 93.0 (d, ¹JCF ≈ 180 Hz) | C -F |
| ~ 80.0 | -C (CH₃)₃ |
| ~ 62.0 | -O-CH₂ -CH₃ |
| ~ 40.0 | Piperidine C H₂ (C2, C6) |
| ~ 35.0 (d, ²JCF ≈ 20 Hz) | Piperidine C H₂ (C3, C5) |
| 28.4 | -C(C H₃)₃ |
| 14.0 | -O-CH₂-C H₃ |
¹⁹F NMR (Fluorine NMR) Data
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -150 to -170 | Multiplet |
Note: The ¹⁹F NMR chemical shift is highly dependent on the reference standard and solvent used.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 276.16, and a sodium adduct [M+Na]⁺ at m/z 298.14.
Logical Relationships in Structure Elucidation
The following diagram illustrates the logical flow of information used to confirm the structure of the target compound.
References
An In-depth Technical Guide to the Synthesis of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for Ethyl N-Boc-4-fluoropiperidine-4-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the protection of the piperidine nitrogen followed by a direct fluorination at the C4 position. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthetic route to aid in its practical application.
I. Synthesis Pathway Overview
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the protection of the secondary amine of the commercially available Ethyl isonipecotate using Di-tert-butyl dicarbonate (Boc₂O) to yield Ethyl N-Boc-piperidine-4-carboxylate. The subsequent step introduces the fluorine atom at the 4-position of the piperidine ring via an electrophilic fluorination reaction.
Caption: Synthesis pathway of this compound.
II. Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Synthesis of Ethyl N-Boc-piperidine-4-carboxylate
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield | Purity |
| Ethyl isonipecotate | Di-tert-butyl dicarbonate (1.03 eq) | Dichloromethane | Overnight | Room Temp. | 100% | >97% |
| Triethylamine (1.09 eq) |
Table 2: Synthesis of this compound (Proposed)
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield | Purity |
| Ethyl N-Boc-piperidine-4-carboxylate | N-Fluorobenzenesulfonimide (NFSI) (1.1 eq) | THF | 1-2 hours | -78 °C to Room Temp. | N/A | N/A |
| Lithium diisopropylamide (LDA) (1.1 eq) |
Note: The yield and purity for the second step are not explicitly reported in the searched literature for this specific substrate and are therefore marked as Not Available (N/A). These would need to be determined experimentally.
III. Experimental Protocols
Step 1: Synthesis of Ethyl N-Boc-piperidine-4-carboxylate
This procedure outlines the N-Boc protection of Ethyl isonipecotate.
Materials:
-
Ethyl isonipecotate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Potassium bisulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve Ethyl isonipecotate (1.0 eq) and triethylamine (1.09 eq) in dichloromethane at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.03 eq) in dichloromethane to the flask.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Upon completion of the reaction, wash the mixture three times with a potassium bisulfate solution and then once with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain Ethyl N-Boc-piperidine-4-carboxylate as a colorless oil.
Step 2: Synthesis of this compound (Proposed)
This proposed procedure is based on the fluorination of similar piperidine derivatives and utilizes N-Fluorobenzenesulfonimide (NFSI) as the fluorinating agent.
Materials:
-
Ethyl N-Boc-piperidine-4-carboxylate
-
N-Fluorobenzenesulfonimide (NFSI)
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Ethyl N-Boc-piperidine-4-carboxylate (1.0 eq) in anhydrous THF in a flame-dried, argon-purged round-bottom flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add lithium diisopropylamide (1.1 eq) to the solution and stir for 30 minutes at -78 °C to form the lithium enolate.
-
In a separate flask, dissolve N-Fluorobenzenesulfonimide (1.1 eq) in anhydrous THF.
-
Add the NFSI solution dropwise to the lithium enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
IV. Logical Relationships and Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and the key experimental stages.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic and Analytical Profile of N-Boc-4-Fluoropiperidine Carboxylates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for a key fluorinated piperidine intermediate. Due to the limited availability of published data for Ethyl N-Boc-4-fluoropiperidine-4-carboxylate, this document presents a detailed analysis of a closely related and well-characterized analog: tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate. This analog serves as a valuable reference point for researchers working with similar fluorinated piperidine scaffolds. The methodologies and expected spectral features are broadly applicable to a range of related compounds.
Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate[1].
Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)[1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 3.99 | br s | - | -CH₂- (axial) |
| 3.46 | d | 17.6 | -CH₂Br |
| 3.06 | br t | 12.1 | -CH₂- (equatorial) |
| 1.91-2.01 | m | - | -CH₂- |
| 1.49-1.77 | m | - | -CH₂- |
| 1.46 | s | - | -C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)[1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 154.6 | s | - | C=O (Boc) |
| 91.6 | d | 177.7 | C-F |
| 79.9 | s | - | -C(CH₃)₃ |
| 39.4 | s | - | -CH₂- |
| 38.8 | d | 25.4 | -CH₂Br |
| 33.4 | d | 20.8 | -CH₂- |
| 28.5 | s | - | -C(CH₃)₃ |
Table 3: ¹⁹F NMR Spectroscopic Data (282 MHz, CDCl₃)[1]
| Chemical Shift (δ) ppm | Multiplicity |
| -162.4 | m |
Table 4: Infrared (IR) Spectroscopy Data[1]
| Wavenumber (cm⁻¹) | Assignment |
| 1683 | C=O stretch (carbamate) |
| 1420 | C-H bend |
| 1366 | C-H bend |
| 1246 | C-N stretch |
Table 5: Mass Spectrometry (MS) Data[1]
| m/z | Ion |
| 295/297 | [M]⁺ |
| 240 | [M - C₄H₉O]⁺ |
| 222 | [M - Br]⁺ |
| 57 | [C₄H₉]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for fluorinated piperidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire the spectrum on a 300-600 MHz spectrometer. Reference the chemical shifts to the residual solvent peak.
-
¹³C NMR: Acquire the proton-decoupled spectrum on a 75-150 MHz spectrometer. Reference the chemical shifts to the solvent peak.
-
¹⁹F NMR: Acquire the proton-decoupled spectrum on a spectrometer with a fluorine-observe channel. An external standard such as CFCl₃ is typically used for referencing.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For oils, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray ionization (ESI) is commonly used for polar molecules, while electron ionization (EI) is suitable for more volatile compounds.
-
Analysis: Acquire a full scan mass spectrum to determine the molecular ion and fragmentation pattern.
Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel fluorinated piperidine compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of fluorinated piperidine compounds.
References
Technical Guide: Physical Properties of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate, a key building block in medicinal chemistry and drug discovery. This document outlines its fundamental physicochemical characteristics and provides detailed experimental protocols for their determination.
Core Physical Properties
This compound (CAS No: 416852-82-9) is a fluorinated piperidine derivative with the molecular formula C13H22FNO4.[1] Its structure incorporates a fluorine atom at the C4 position, which can significantly influence its conformational preferences, lipophilicity, and metabolic stability, making it a valuable moiety in the design of novel therapeutic agents. The physical state of this compound is a liquid at standard temperature and pressure.[2]
Data Presentation
The following table summarizes the available quantitative physical data for this compound. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Physical Property | Value | Notes |
| Molecular Formula | C13H22FNO4 | |
| Molecular Weight | 275.32 g/mol | [1][2] |
| Physical State | Liquid | [2] |
| Boiling Point | 319.0 ± 42.0 °C | Predicted at 760 Torr[2] |
| Density | 1.13 ± 0.1 g/cm³ | Predicted at 20 °C[2] |
| Melting Point | Not available (Liquid at room temperature) | |
| Solubility | No specific data available | A general protocol for determination is provided below. |
Experimental Protocols
Accurate determination of the physical properties of a compound is crucial for its application in research and development. The following are detailed methodologies for key experiments.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
-
Apparatus : Thiele tube or a melting point apparatus with a boiling point attachment, thermometer, capillary tube (sealed at one end), small test tube, and heat source.
-
Procedure :
-
A small amount of this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil or in a melting point apparatus.
-
The sample is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
Workflow for Physical Property Characterization
Caption: A logical workflow for the synthesis, purification, and physical characterization of a chemical compound.
Determination of Density
The density of a liquid is its mass per unit volume.
-
Apparatus : Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance, and a temperature-controlled water bath.
-
Procedure using a Pycnometer :
-
The empty pycnometer is cleaned, dried, and weighed accurately.
-
The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The volume of the pycnometer is determined from the mass of the water and its known density at that temperature.
-
The pycnometer is then emptied, dried, and filled with this compound.
-
The filled pycnometer is brought to the same temperature in the water bath.
-
The pycnometer is weighed again.
-
The density of the liquid is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
Determination of Solubility (Qualitative)
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
-
Apparatus : Small test tubes, vortex mixer (optional), and a selection of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).
-
Procedure :
-
Approximately 0.1 mL of this compound is added to a test tube.
-
About 1 mL of a chosen solvent is added to the test tube.
-
The mixture is agitated vigorously (e.g., by flicking the test tube or using a vortex mixer) for a set period (e.g., 1 minute).
-
The mixture is visually inspected for the presence of a single, clear phase (soluble) or two distinct phases/cloudiness (insoluble).
-
The process is repeated with a range of solvents of varying polarities to establish a solubility profile.
-
Signaling Pathway of Compound Characterization
Caption: The iterative cycle of drug discovery, from synthesis to potential application.
This guide serves as a foundational resource for professionals working with this compound. While predicted data offers valuable initial insights, experimental verification of these physical properties is strongly recommended for any application where precise values are critical.
References
Chemical stability of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate
An In-depth Technical Guide on the Chemical Stability of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific chemical stability studies on this compound are not extensively available in the public domain. This guide is a comprehensive overview based on the known chemical properties of its core functional groups—the N-Boc protecting group, the ethyl ester, and the fluoropiperidine ring—and stability data from structurally analogous compounds. The provided experimental protocols are illustrative and should be adapted and validated for specific applications.
Introduction
This compound is a key building block in medicinal chemistry, valued for its fluorinated piperidine scaffold. The incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a final drug candidate. Understanding the chemical stability of this intermediate is crucial for ensuring the integrity of synthetic routes, the purity of final compounds, and for establishing appropriate storage and handling procedures.
The stability of this molecule is primarily influenced by three key structural features:
-
The N-Boc (tert-butyloxycarbonyl) protecting group: Known for its stability in basic and nucleophilic conditions but susceptibility to acid-catalyzed cleavage.[1][2][3][4]
-
The ethyl ester: Susceptible to hydrolysis under both acidic and basic conditions.
-
The fluoropiperidine ring: Generally stable, but can be subject to oxidative degradation under harsh conditions.[5][6][7][8]
This guide will delve into the potential degradation pathways, summarize expected stability under various stress conditions, provide detailed experimental protocols for stability assessment, and offer recommendations for storage and handling.
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis of the N-Boc group and the ethyl ester. Under oxidative, photolytic, and high-temperature conditions, degradation of the piperidine ring may also occur.
Caption: Potential Degradation Pathways for this compound.
Summary of Chemical Stability
The following table summarizes the expected stability of this compound under various conditions, based on data from analogous compounds.[2][5][9]
| Condition | Stress Agent | Expected Stability | Primary Degradation Products | Reference Analogue |
| Hydrolytic | 0.1 M HCl (aq) | Low | N-Boc cleavage product (Ethyl 4-fluoropiperidine-4-carboxylate) | ortho-methyl 4-Anilino-1-Boc-piperidine[5] |
| pH 7.4 (buffer) | High (<5% degradation in 24h at 37°C) | Minimal | 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid[2] | |
| 0.1 M NaOH (aq) | Moderate | Ester hydrolysis product (N-Boc-4-fluoropiperidine-4-carboxylic acid) | General knowledge of ester hydrolysis | |
| Oxidative | 3% H₂O₂ (aq) | Moderate | Oxidized piperidine species, potential ring-opened products | ortho-methyl 4-Anilino-1-Boc-piperidine[5] |
| Thermal | 60°C (solid) | High | Minimal | ortho-methyl 4-Anilino-1-Boc-piperidine[5] |
| 152°C (solid) | Low (onset of decomposition) | N-Boc cleavage and other degradants | 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid[2] | |
| Photolytic | UV light (254 nm) | Moderate to Low | Complex mixture of degradants | ortho-methyl 4-Anilino-1-Boc-piperidine[5] |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[10][11] The following are detailed protocols for subjecting this compound to various stress conditions.
General Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Hydrolytic Degradation
-
Acidic Conditions: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Cool, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Basic Conditions: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Cool, neutralize with an appropriate amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
Neutral Conditions: Mix 1 mL of the stock solution with 1 mL of purified water. Keep the mixture at 60°C for 24 hours. Cool and dilute with the mobile phase for analysis.
Oxidative Degradation
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours. Dilute with the mobile phase for analysis.
Thermal Degradation
-
Solid State: Place a known amount of the solid compound in an oven at 60°C for 24 hours. After exposure, dissolve the solid in a suitable solvent to the target concentration for analysis.
-
Solution State: Heat the stock solution at 60°C for 24 hours. Cool and dilute with the mobile phase for analysis.
Photolytic Degradation
Expose a solution of the compound (e.g., in acetonitrile) in a photostable container to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark under the same conditions. Analyze both the exposed and control samples.[12]
Caption: General workflow for conducting forced degradation studies.
Analytical Methods for Stability Assessment
High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for assessing the stability of this compound. A stability-indicating method should be developed and validated to separate the parent compound from all potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and characterization of unknown degradants.
Example HPLC Method Parameters (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30°C.
Handling and Storage Recommendations
To ensure the long-term stability of this compound, the following handling and storage procedures are recommended:
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place. For long-term storage, temperatures of 2-8°C are recommended by suppliers.[13] Based on analogous compounds, storage at -20°C may further extend shelf life.[5][9]
-
Handling: Avoid contact with strong acids and strong oxidizing agents.[14] Use in a well-ventilated area and avoid inhalation. Standard personal protective equipment (gloves, safety glasses) should be worn. Solutions should be prepared fresh for use. If stock solutions need to be stored, they should be kept at low temperatures (e.g., -20°C) in airtight containers.[5]
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
- 3. 917755-77-2 CAS MSDS (ETHYL N-BOC-4-(4-FLUOROBENZYL)PIPERIDINE-4-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. chemimpex.com [chemimpex.com]
- 9. mybiosource.com [mybiosource.com]
- 10. scispace.com [scispace.com]
- 11. biomedres.us [biomedres.us]
- 12. database.ich.org [database.ich.org]
- 13. CAS 416852-82-9 | this compound - Synblock [synblock.com]
- 14. Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate [oakwoodchemical.com]
In-Depth Technical Guide on the Solubility of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility characteristics of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate (CAS No. 875569-77-2), a key building block in contemporary medicinal chemistry. A comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this compound. Consequently, this document provides a detailed, robust experimental protocol for determining its solubility in various organic solvents via the gravimetric method. Additionally, a qualitative solubility profile is predicted based on the compound's molecular structure. This guide is intended to empower researchers to generate precise and reliable solubility data, essential for optimizing reaction conditions, purification processes, and formulation development.
Introduction
This compound is a fluorinated piperidine derivative widely utilized in the synthesis of complex pharmaceutical agents. The presence of the fluorine atom and the piperidine scaffold makes it a valuable synthon for introducing desirable pharmacokinetic and pharmacodynamic properties into drug candidates. A thorough understanding of its solubility in common organic solvents is a critical first step in its effective application, impacting process efficiency, yield, and purity.
This guide bridges the current information gap by providing a qualitative assessment of its expected solubility and a comprehensive experimental framework for its quantitative determination.
Predicted Solubility Profile
Based on the molecular structure of this compound, a qualitative solubility profile can be inferred. The molecule possesses several functional groups that influence its polarity and, by extension, its solubility:
-
Piperidine Ring: A polar heterocyclic amine.
-
Boc Protecting Group (tert-butoxycarbonyl): A bulky, non-polar group that increases lipophilicity.
-
Ethyl Ester Group: Contributes to polarity and can act as a hydrogen bond acceptor.
-
Fluoromethyl Group: The fluorine atom increases polarity.
Given this combination of polar and non-polar moieties, the compound is anticipated to exhibit good solubility in a range of common organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Effective at solvating a wide range of polarities. |
| Esters | Ethyl acetate (EtOAc), Isopropyl acetate | High to Moderate | "Like-dissolves-like" principle, given the presence of the ethyl ester in the solute. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | Moderate polarity, capable of hydrogen bonding. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | High | Polar aprotic solvents capable of strong dipole-dipole interactions. |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | High to Moderate | Polar protic solvents that can engage in hydrogen bonding. |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Low | The non-polar Boc group may facilitate some interaction, but overall polarity mismatch will limit solubility. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Low | Significant polarity mismatch between the polar functional groups of the solute and the non-polar solvent. |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF) | High | Strong dipole moments capable of solvating the polar regions of the molecule. |
Quantitative Solubility Data
As of the date of this document, specific quantitative solubility data for this compound is not available in peer-reviewed literature or public databases. The following table is provided as a template for researchers to populate with their own experimentally determined values, following the protocol outlined in Section 4.
Table 2: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | Data to be determined |
| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined | Data to be determined |
| e.g., Ethanol | 25 | Data to be determined | Data to be determined | Data to be determined |
| e.g., Hexanes | 25 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocol: Gravimetric Method for Solubility Determination
The following is a detailed protocol for the determination of the solubility of this compound in an organic solvent at a specified temperature. This method is reliable and relies on the direct measurement of the mass of the dissolved solute in a saturated solution.[1][2]
Materials and Apparatus
-
This compound (solute)
-
Organic solvent of interest (high purity)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or water bath
-
Scintillation vials or small flasks with screw caps
-
Volumetric flasks and pipettes
-
Syringes and chemically resistant syringe filters (e.g., PTFE, 0.22 µm)
-
Pre-weighed glass evaporating dishes or beakers
-
Drying oven or vacuum desiccator
Experimental Workflow Diagram
Caption: Workflow for determining solubility via the gravimetric method.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The key is to ensure that undissolved solid remains after the system reaches equilibrium.
-
Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, stop the agitation and allow the excess solid to settle at the bottom of the vial.
-
Carefully draw a sample of the clear supernatant using a syringe.
-
Attach a chemically compatible 0.22 µm syringe filter to the syringe.
-
Dispense a precise volume of the clear filtrate (e.g., 2.0 mL) into a pre-weighed evaporating dish. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Measurement:
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, use a vacuum desiccator.
-
Continue drying until a constant weight is achieved, indicating all solvent has been removed.
-
Allow the dish to cool to room temperature in a desiccator before weighing it on an analytical balance.
-
Calculation of Solubility
The solubility can be calculated using the following formulas:
-
Mass of dissolved solute (m_solute):
-
m_solute = (Weight of dish with dry solute) - (Weight of empty dish)
-
-
Volume of filtrate used (V_filtrate):
-
The precise volume transferred in step 3 (e.g., 2.0 mL)
-
-
Solubility in mg/mL:
-
Solubility (mg/mL) = m_solute (in mg) / V_filtrate (in mL)
-
-
Solubility in g/100 mL:
-
Solubility ( g/100 mL) = (m_solute (in g) / V_filtrate (in mL)) * 100
-
-
Molar Solubility (mol/L):
-
Molar Solubility = (m_solute (in g) / (Molecular Weight of Solute * V_filtrate (in L)))
-
(Molecular Weight of this compound: 275.32 g/mol )
-
Conclusion
While quantitative solubility data for this compound is not currently documented in the public domain, its molecular structure suggests good solubility in a variety of common polar aprotic and protic organic solvents. For applications requiring precise solubility values, the provided gravimetric method offers a robust and reliable experimental protocol. This guide serves as a foundational resource for researchers, enabling the generation of critical data to facilitate the effective use of this important synthetic building block in drug discovery and development.
References
A Technical Guide to Ethyl N-Boc-4-fluoropiperidine-4-carboxylate for Researchers and Drug Development Professionals
An In-depth Analysis of a Key Building Block in Modern Medicinal Chemistry
Ethyl N-Boc-4-fluoropiperidine-4-carboxylate, a fluorinated heterocyclic compound, is a valuable building block for the synthesis of novel chemical entities in the field of drug discovery and development. Its unique structural features, combining a piperidine scaffold with a fluorine atom and orthogonal protecting groups, make it an attractive starting material for creating diverse and complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its commercial availability, synthetic methodologies, and strategic importance in medicinal chemistry.
Commercial Availability and Sourcing
A critical first step for any research and development program is securing a reliable source of starting materials. This compound (CAS No. 416852-82-9) is available from a range of commercial suppliers. The table below summarizes key quantitative data from several vendors to facilitate comparison and procurement decisions. Researchers are advised to request certificates of analysis to confirm purity and specifications before purchase.
| Supplier | Purity | Available Quantities | Price (USD) - Representative |
| Synblock | ≥ 98% | Inquire for details | Inquire for details |
| BLD Pharm | Inquire for details | Inquire for details | Inquire for details |
| ChemScene | ≥ 97% | Inquire for details | Inquire for details |
| ABCR GmbH | 95% | Inquire for details | Inquire for details |
| Angene | Inquire for details | Inquire for details | Inquire for details |
| Laibo Chem | ≥ 95% | 5g | Inquire for details |
Note: Pricing is subject to change and may vary based on quantity and location. It is recommended to contact the suppliers directly for the most current information.
The Strategic Importance of Fluorinated Piperidines in Drug Discovery
The piperidine ring is a prevalent scaffold in many approved drugs due to its favorable physicochemical properties and its ability to interact with biological targets. The introduction of a fluorine atom into the piperidine core, as seen in this compound, offers several advantages for medicinal chemists:
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly alter the local electronic environment, influencing properties such as pKa, lipophilicity, and metabolic stability. This allows for fine-tuning of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]
-
Enhanced Binding Affinity: The introduction of fluorine can lead to new, favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and selectivity.[2]
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically vulnerable C-H bond with a C-F bond can block metabolic pathways, leading to an increased half-life and improved pharmacokinetic profile of a drug candidate.[1]
-
Conformational Control: The steric bulk and electronic properties of fluorine can influence the conformational preferences of the piperidine ring, potentially locking the molecule into a more bioactive conformation.[2]
These attributes make fluorinated piperidine derivatives highly sought-after intermediates in the development of new therapeutics across various disease areas, including oncology, neuroscience, and infectious diseases.[1][3]
Synthetic Approaches to this compound
A likely synthetic strategy involves the following key steps:
-
Protection of Piperidine: Starting with a suitable 4-substituted piperidine, the nitrogen is protected with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, typically achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[4][5]
-
Formation of the Ester: The carboxylic acid at the 4-position is then esterified to the corresponding ethyl ester. This can be accomplished using standard esterification methods, such as Fischer esterification with ethanol in the presence of an acid catalyst.
-
α-Fluorination: The crucial step is the introduction of the fluorine atom at the 4-position, alpha to the newly formed ester. This can be achieved through electrophilic fluorination of the corresponding enolate. The ester is treated with a strong base, such as lithium diisopropylamide (LDA), to generate the enolate, which is then quenched with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI).
The following diagram illustrates a plausible synthetic pathway:
Caption: Plausible synthetic route to the target compound.
Experimental Workflow for Utilization in Drug Discovery
For researchers and drug development professionals, the integration of this compound into a discovery workflow follows a logical progression from sourcing to the generation of novel drug candidates.
The following diagram outlines a typical experimental workflow:
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]
- 5. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fluorine in Piperidine Scaffolds: A Technical Guide for Medicinal Chemists
Introduction to Fluorinated Piperidines in Medicinal Chemistry
The piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can effectively present pharmacophoric elements to biological targets. The strategic introduction of fluorine atoms onto the piperidine ring has emerged as a powerful tactic to modulate and enhance the pharmacological properties of these molecules. This in-depth technical guide explores the synthesis, physicochemical properties, and applications of fluorinated piperidines in drug discovery, providing researchers, scientists, and drug development professionals with a comprehensive overview of this important chemical class.
The unique physicochemical properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, basicity (pKa), and binding affinity.[1] By replacing hydrogen atoms with fluorine, medicinal chemists can address common challenges in drug development, such as poor metabolic stability and off-target effects.
Impact of Fluorination on Physicochemical Properties
The introduction of fluorine into the piperidine ring can significantly alter its key physicochemical parameters, which in turn influences its pharmacokinetic and pharmacodynamic profile.
Basicity (pKa): Fluorine's strong electron-withdrawing nature can substantially lower the pKa of the piperidine nitrogen.[2][3] This reduction in basicity can be advantageous in mitigating interactions with off-targets such as the hERG potassium channel, which is often associated with cardiac toxicity.[2][3]
Lipophilicity (LogP): The effect of fluorination on lipophilicity is more complex. While a single fluorine atom may not drastically change the LogP value, the introduction of multiple fluorine atoms or a trifluoromethyl group generally increases lipophilicity.[4][5] This can enhance membrane permeability and brain penetration for CNS-targeted drugs.
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This increased metabolic stability can lead to a longer drug half-life and improved bioavailability.
Conformational Control: Fluorine substitution can influence the conformational preferences of the piperidine ring. For instance, an axial orientation of a fluorine atom can be favored due to stabilizing gauche interactions, which can lock the molecule into a more biologically active conformation.[6][7]
Data Presentation: Physicochemical Properties of Fluorinated Piperidines
The following tables summarize key quantitative data on the impact of fluorination on the physicochemical properties of piperidine analogs.
| Compound | Structure | pKa | LogP | Reference |
| Piperidine | 11.12 | 1.1 | [2] | |
| 3-Fluoropiperidine | 9.40 | 0.8 | [2] | |
| 4-Fluoropiperidine | 10.12 | 0.9 | [2] | |
| 3,3-Difluoropiperidine | 7.55 | 0.9 | [2] | |
| 4,4-Difluoropiperidine | 9.05 | 1.1 | [2] |
Table 1: Comparison of pKa and LogP values for fluorinated and non-fluorinated piperidines.
| Compound Series | R | IC50 (nM) vs. Target X | Reference |
| Series A | H | 150 | [Fictional] |
| F | 25 | [Fictional] | |
| CF3 | 5 | [Fictional] |
Table 2: Illustrative Structure-Activity Relationship (SAR) data for a hypothetical series of fluorinated piperidine inhibitors. (Note: This table is a template; specific IC50 values would be populated from relevant literature for a particular target).
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of fluorinated piperidines are crucial for their successful application in drug discovery programs.
Synthesis of Fluorinated Piperidines via Hydrogenation of Fluoropyridines
A common and efficient method for the synthesis of fluorinated piperidines is the hydrogenation of commercially available fluoropyridines.
General Procedure for Palladium-Catalyzed Hydrogenation of Fluoropyridines:
-
To a pressure-resistant vessel, add the fluoropyridine substrate (1.0 mmol), palladium on carbon (10 mol%), and a suitable solvent such as methanol (5 mL).
-
If the substrate is a free base, add an acid such as hydrochloric acid (1.1 equivalents) to facilitate the reaction.
-
Seal the vessel and purge with hydrogen gas (3 cycles).
-
Pressurize the vessel with hydrogen gas to 50 bar.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Carefully release the hydrogen pressure and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude fluorinated piperidine hydrochloride salt.
-
The crude product can be purified by recrystallization or column chromatography.
Note: This is a general protocol and may require optimization for specific substrates. For detailed experimental procedures, refer to the supplementary information of relevant publications.[3]
Biological Assay Protocol: Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of fluorinated piperidine derivatives for the dopamine D2 receptor.
Materials:
-
Membrane preparations from cells expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test compounds (fluorinated piperidines) at various concentrations.
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution, and 50 µL of radioligand solution.
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of haloperidol solution.
-
Initiate the binding reaction by adding 50 µL of the D2 receptor membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through a filter mat using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter mat and place it in a scintillation bag with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki values for the test compounds using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathway: Dopamine D2 Receptor
Many piperidine-containing CNS drugs target G-protein coupled receptors (GPCRs) such as the dopamine D2 receptor. Fluorination of these ligands can modulate their affinity and selectivity. The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor, a Gi-coupled receptor.
Experimental Workflow: Lead Optimization of a Fluorinated Piperidine
The following diagram outlines a typical workflow for the lead optimization of a fluorinated piperidine-based drug candidate.
Conclusion
The incorporation of fluorine into piperidine scaffolds represents a highly effective and widely adopted strategy in modern medicinal chemistry. By leveraging the unique properties of fluorine, drug discovery teams can systematically address key challenges in lead optimization, including metabolic instability, off-target toxicity, and suboptimal pharmacokinetic profiles. A thorough understanding of the synthesis, physicochemical properties, and biological evaluation of fluorinated piperidines is essential for the successful design and development of novel therapeutics. This guide provides a foundational framework for researchers to explore and exploit the full potential of this important class of molecules.
References
- 1. Guiding lead optimization with GPCR structure modeling and molecular dynamics. — Oxford Neuroscience [neuroscience.ox.ac.uk]
- 2. GPCR Homology Model Generation for Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. innoprot.com [innoprot.com]
- 6. Developing skeletal muscle cells express functional muscarinic acetylcholine receptors coupled to different intracellular signaling systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Role of Boc protecting group in organic synthesis
An In-depth Technical Guide on the Role of the Boc Protecting Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals.[1] Its widespread adoption is a testament to its unique combination of stability under a broad spectrum of reaction conditions and its facile removal under mild acidic conditions.[1] This technical guide provides a comprehensive overview of the Boc protecting group, from its core principles and reaction mechanisms to detailed experimental protocols and quantitative data.
Core Principles of the Boc Protecting Group
The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines, preventing them from participating in undesired side reactions.[1][2] This is achieved by converting the amine into a carbamate, which is significantly less reactive.[1] The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[1]
A key advantage of the Boc group is its orthogonality to other common amine protecting groups.[3] Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other.[3] The Boc group, being acid-labile, is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group.[1][4] This orthogonality is critical for the synthesis of complex molecules requiring sequential, selective manipulation of different functional groups.[3]
Mechanism of Action
The utility of the Boc group is defined by the mechanisms of its introduction and removal.
Boc Protection
The most common method for introducing the Boc group is the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[4] The reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5] The tetrahedral intermediate then collapses, forming the stable N-Boc carbamate and releasing tert-butanol and carbon dioxide as byproducts.[6]
Boc Deprotection
The removal of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[7][8] The mechanism involves the protonation of the carbamate's carbonyl oxygen by the acid.[9] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[7] This carbamic acid is unstable and readily decarboxylates (loses CO₂) to liberate the free amine.[9]
Experimental Protocols
General Protocol for Boc Protection of an Amino Acid
This protocol describes a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate under aqueous conditions.[4]
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA) (1.5 - 2.0 eq)
-
Solvent: 1,4-Dioxane and Water (1:1 mixture)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add the base (e.g., NaOH, 1.5 eq) and stir until the amino acid is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC.[4][10]
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.[4]
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the N-Boc protected amino acid.[4]
General Protocol for Boc Deprotection
This protocol outlines the removal of the Boc group using Trifluoroacetic Acid (TFA).
Materials:
-
N-Boc protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for workup)
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Add an excess of TFA (typically 25-50% v/v solution of TFA in DCM).[]
-
Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC.[12]
-
Remove the solvent and excess TFA under reduced pressure.
-
Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Carefully wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate to yield the deprotected amine.
Quantitative Data
Boc Protection Conditions and Yields
The efficiency of Boc protection can vary based on the substrate and reaction conditions.
| Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| L-Alanine | Et₃N | Acetone/Water | 4 | 93 | [10] |
| L-Glutamic Acid | Et₃N | Acetone/Water | 4 | 90 | [10] |
| Aniline | Indion 190 Resin | t-Butanol | 1.5 | 95 | [13] |
| 4-Nitroaniline | Indion 190 Resin | t-Butanol | 3 | 79 | [13] |
| Various Amines | Iodine (catalyst) | Solvent-free | 0.2-2 | 90-98 | [14] |
Boc Deprotection Conditions
Deprotection is typically rapid and high-yielding under acidic conditions. Thermal deprotection offers an alternative for specific applications.
| Substrate | Reagent/Condition | Solvent | Time | Yield (%) | Reference |
| N-Boc Aniline | 240 °C (Flow) | TFE | 35 min | >94 | [15] |
| N-Boc Imidazole | 120 °C (Flow) | TFE | 25 min | >94 | [15] |
| N-Boc-Aryl Amines | Montmorillonite K10 | Dichloroethane | 0.5-4 h | 85-95 | [8] |
| General N-Boc Amines | 3M HCl | Ethyl Acetate | 30 min | N/A | [12] |
| General N-Boc Amines | TFA / DCM (1:1) | DCM | 0.5-2 h | High | [12] |
Spectroscopic Data for Boc-Protected Amines
Successful Boc protection can be confirmed by spectroscopic methods, particularly NMR.
| Compound | ¹H NMR: Boc (s, 9H) [ppm] | ¹³C NMR: Boc (C(CH₃)₃) [ppm] | ¹³C NMR: Boc (C=O) [ppm] | Reference |
| N-Boc-aniline | ~1.50 | ~28.4 | ~152.8 | [16] |
| N-Boc-piperidine | ~1.45 | ~28.5 | ~154.7 | [16] |
| N-Boc-pyrrolidine | ~1.47 | ~28.5 | ~154.7 | [16] |
The most unambiguous signal in ¹H NMR is a sharp singlet integrating to nine protons between 1.4 and 1.5 ppm, corresponding to the tert-butyl group.[17]
Applications in Research and Drug Development
Solid-Phase Peptide Synthesis (SPPS)
The Boc group was pivotal in the development of solid-phase peptide synthesis. In Boc-based SPPS, the C-terminal amino acid, with its α-amino group protected by Boc, is anchored to a solid support resin.[7] The synthesis proceeds in a cycle:
-
Deprotection: The Boc group is removed using a moderately strong acid like TFA.[7]
-
Neutralization: The resulting ammonium salt is neutralized with a base like diisopropylethylamine (DIEA).[18]
-
Coupling: The next Boc-protected amino acid is activated and coupled to the free amino group on the resin.[7]
-
Repeat: The cycle is repeated until the desired peptide sequence is assembled.
-
Cleavage: Finally, the completed peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously, usually with a strong acid like hydrofluoric acid (HF).[7]
Drug Discovery and Development
The precise control offered by the Boc group is indispensable in the synthesis of complex drug molecules.[19] It allows for the selective modification of polyfunctional compounds, ensuring that reactions occur at the intended sites, which improves reaction yields and product purity.[19][20]
-
Peptide Drugs: In the synthesis of peptide-based therapeutics like insulin analogues, Boc protection ensures the correct sequential addition of amino acids.[19]
-
Anticancer Drugs: During the synthesis of complex molecules like paclitaxel derivatives, Boc protection of key amine groups prevents unwanted side reactions.[19]
-
PROTACs: In the synthesis of PROTAC (Proteolysis Targeting Chimera) degraders, Boc groups are frequently used to protect amine functionalities on linkers and scaffolds during multi-step coupling reactions.[21]
-
Antibiotics: The modification of penicillin side chains often employs Boc protection to isolate reactive amino groups.[19]
The Boc protecting group is a vital tool for synthetic chemists. Its predictable reactivity, stability profile, and the mild conditions for its removal have solidified its essential role in both academic research and industrial drug development.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. scispace.com [scispace.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
- 19. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 20. nbinno.com [nbinno.com]
- 21. mdpi.com [mdpi.com]
The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Fluorinated Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds represents a paradigm shift in modern medicinal chemistry. This in-depth technical guide explores the core principles, synthesis, and evaluation of novel fluorinated heterocyclic compounds, offering a comprehensive resource for researchers and professionals dedicated to the advancement of drug discovery. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered basicity, have positioned these compounds as promising candidates for a new generation of therapeutics.
The Impact of Fluorination on Physicochemical Properties
The introduction of fluorine atoms into a heterocyclic ring system can dramatically alter a molecule's properties, influencing its pharmacokinetic and pharmacodynamic profile. A summary of key physicochemical parameters for representative fluorinated heterocyclic amines is presented below. The data highlights the trend of decreasing basicity (pKa) and varying lipophilicity (logP) with increasing fluorination.
| Compound Class | Substitution Pattern | pKa | logP | Aqueous Solubility (mg/mL) |
| Piperidines | Non-fluorinated | 11.1 | 1.1 | >200 |
| Monofluorinated | 9.8 | 1.2 | 150 | |
| Difluorinated | 8.5 | 1.3 | 100 | |
| Pyrrolidines | Non-fluorinated | 11.3 | 0.5 | >200 |
| Monofluorinated | 10.1 | 0.6 | 180 | |
| Difluorinated | 8.8 | 0.7 | 120 | |
| Azetidines | Non-fluorinated | 11.0 | -0.2 | >200 |
| Monofluorinated | 9.7 | -0.1 | >200 | |
| Difluorinated | 8.4 | 0.0 | >200 |
Table 1: Physicochemical properties of fluorinated heterocyclic amines. Data compiled from various sources.[1][2]
Synthetic Strategies and Experimental Protocols
The synthesis of fluorinated heterocyclic compounds can be broadly categorized into two main approaches: late-stage fluorination of a pre-formed heterocyclic ring and the use of fluorinated building blocks in the initial stages of synthesis. The choice of strategy depends on the target molecule, the desired position of the fluorine atom(s), and the availability of starting materials.
Synthesis of Fluorinated Quinolines
A straightforward method for the synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol involves a one-pot reaction utilizing 2-fluoroaniline and ethyl 2-methylacetoacetate with polyphosphoric acid (PPA) acting as both a solvent and a catalyst.[3]
Experimental Protocol: Synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol (Intermediate 1) [3]
-
Combine 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol) in a 250 mL three-necked flask.
-
Heat the reaction mixture to 150 °C and maintain this temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the mixture to room temperature and then place the flask in an ice bath.
-
Carefully adjust the pH of the mixture to 7–8 using a 10% aqueous sodium hydroxide solution.
-
Collect the resulting precipitate by filtration.
-
Dry the solid to obtain 8-fluoro-2,3-dimethylquinolin-4-ol as a white solid.
-
Yield: 89.2%
-
Melting Point: 230–231 °C
This intermediate can be further functionalized. For instance, esterification with various substituted benzoic acids can be achieved using EDC•HCl and DMAP as coupling agents in DMF.[3]
Synthesis of Fluorinated Imidazoles
The synthesis of fluorinated imidazoles often presents challenges regarding regioselectivity. A common strategy involves the protection of the imidazole nitrogen, followed by deprotonation and reaction with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI).[4]
Experimental Protocol: Synthesis of a 5-Fluoro-imidazole Derivative [4]
-
Protection: Protect the N-1 position of the starting imidazole with a suitable protecting group, for example, an ethoxymethyl (EOM) group.
-
Deprotonation: Dissolve the EOM-protected imidazole in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C. Add a solution of lithium 2,2,6,6-tetramethylpiperidide (LTMP) dropwise and stir for 1 hour at -78 °C.
-
Fluorination: To the cooled solution, add a solution of N-fluorobenzenesulfonimide (NFSI) in anhydrous THF dropwise. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction and purify the crude product to isolate the 5-fluoro-imidazole derivative.
Note: This is a general procedure, and specific conditions may need to be optimized for different substrates.
Biological Activity and Structure-Activity Relationships (SAR)
Fluorinated heterocyclic compounds have demonstrated significant potential as inhibitors of various biological targets, including kinases, which are crucial in cell signaling pathways implicated in cancer.
Inhibition of Cancer Cell Lines
Derivatives of 5-Fluorouracil (5-FU), a well-known anticancer drug, have been synthesized and evaluated for their in vitro activity against various cancer cell lines. The following table summarizes the IC50 values for a selection of these compounds.
| Compound | B16 (IC50, µM) | CHO (IC50, µM) | L1210 (IC50, µM) |
| 2 | 18.3 | 25.1 | 30.2 |
| 3 | >100 | 45.6 | >100 |
| 4 | 35.8 | >100 | >100 |
| 5 | >100 | >100 | >100 |
| 6 | 22.5 | 28.9 | 33.1 |
Table 2: In vitro anticancer activity of 5-Fluorouracil derivatives.[5]
The data suggests that substitution at the N-1 position of the 5-FU core generally leads to a decrease in activity. However, compounds 2 and 6 retained moderate to potent inhibition across the tested cell lines, indicating that the nature of the substituent is critical for maintaining biological activity.[5]
Targeting the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Several fluorinated heterocyclic compounds have been developed as inhibitors of this pathway. For example, Alpelisib, a PI3K inhibitor, features a trifluoro-tert-butyl group on a pyridine ring, which contributes to its high metabolic stability and binding affinity.[7]
Figure 1: The PI3K/Akt signaling pathway and the inhibitory action of fluorinated heterocyclic compounds.
Experimental Workflows in Drug Discovery
The discovery and development of novel fluorinated heterocyclic compounds often involve a multi-step process, from initial library synthesis to hit identification and lead optimization.
High-Throughput Screening (HTS) Workflow
High-throughput screening is a crucial step in identifying promising lead compounds from large chemical libraries. A typical workflow for screening fluorinated compound libraries is depicted below.
Figure 2: A generalized experimental workflow for the high-throughput screening of fluorinated heterocyclic compound libraries.
This workflow begins with the synthesis and quality control of a diverse library of fluorinated heterocycles. These compounds are then screened in a high-throughput format against a specific biological target. Hits are subsequently confirmed and characterized through dose-response studies to determine their potency, paving the way for initial structure-activity relationship (SAR) analysis and lead optimization.
Conclusion
The exploration of novel fluorinated heterocyclic compounds continues to be a vibrant and highly promising area of research in drug discovery. The ability to fine-tune the physicochemical and biological properties of molecules through the strategic incorporation of fluorine offers an unparalleled opportunity to develop safer and more effective medicines. This guide provides a foundational understanding of the key principles, synthetic methodologies, and evaluation strategies that are essential for advancing this exciting field. As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, we can anticipate the discovery of a new wave of innovative therapeutics that will address unmet medical needs.
References
Methodological & Application
Application Notes and Protocols: N-Boc Protection of 4-Fluoropiperidine-4-carboxylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its widespread use stems from its ability to mask the reactivity of primary and secondary amines under a variety of reaction conditions, while being readily removable under mild acidic conditions. This orthogonality is crucial in multi-step syntheses of active pharmaceutical ingredients (APIs).
This document provides detailed application notes and a representative protocol for the N-Boc protection of 4-fluoropiperidine-4-carboxylic acid ethyl ester, yielding ethyl 1-(tert-butoxycarbonyl)-4-fluoropiperidine-4-carboxylate. This fluorinated piperidine derivative is a valuable building block in medicinal chemistry. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and basicity (pKa) of the piperidine nitrogen. These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2]
Key Applications in Drug Discovery
N-Boc-4-fluoropiperidine-4-carboxylic acid ethyl ester and its derivatives are important intermediates in the synthesis of a wide range of biologically active compounds. The 4-fluoro-4-carboxypiperidine scaffold is incorporated into molecules targeting various biological pathways. The Boc-protected amine allows for selective modification at other positions of the molecule before revealing the piperidine nitrogen for further functionalization, a common strategy in the synthesis of complex APIs.[1]
Reaction Scheme
The N-Boc protection of 4-fluoropiperidine-4-carboxylic acid ethyl ester is typically achieved by reacting the secondary amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base.
Caption: N-Boc protection of 4-fluoropiperidine-4-carboxylic acid ethyl ester.
Experimental Protocol
This protocol is a representative procedure based on established methods for the N-Boc protection of similar secondary amines.[3][4] Researchers should optimize conditions as needed for their specific setup and scale.
Materials:
-
4-Fluoropiperidine-4-carboxylic acid ethyl ester (or its hydrochloride salt)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or other suitable base (e.g., NaOH, NaHCO₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
-
Ethyl acetate and hexanes for chromatography (optional)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 4-fluoropiperidine-4-carboxylic acid ethyl ester (1.0 eq). If starting from the hydrochloride salt, use 2.2 equivalents of triethylamine.
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.
-
Addition of Base: Cool the solution in an ice bath (0 °C). Add triethylamine (1.2 eq for the free base, 2.2 eq for the HCl salt) dropwise with stirring.
-
Addition of Boc Anhydride: To the cooled solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Fluoropiperidine-4-carboxylic acid ethyl ester | Not readily available | C₈H₁₄FNO₂ | 175.20 |
| Di-tert-butyl dicarbonate | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 |
| Ethyl 1-(tert-butoxycarbonyl)-4-fluoropiperidine-4-carboxylate | 416852-82-9 | C₁₃H₂₂FNO₄ | 275.32[5][6][7] |
Table 2: Representative Reaction Parameters and Expected Outcome
| Parameter | Value |
| Scale | 1-10 mmol |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (Et₃N) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Expected Yield | >90% (based on similar reactions) |
| Purity | >95% after purification |
Table 3: Spectroscopic Data for the Non-Fluorinated Analog (Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate) [8][9]
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR (CDCl₃) | ~4.13 (q, 2H), ~3.90 (m, 2H), ~2.85 (m, 2H), ~2.45 (m, 1H), ~1.85 (m, 2H), ~1.65 (m, 2H), 1.45 (s, 9H), 1.25 (t, 3H) |
| ¹³C NMR (CDCl₃) | ~174.8, ~154.7, ~79.5, ~60.4, ~41.5, ~28.5, ~28.1, ~14.2 |
Note: The chemical shifts for the fluorinated analog are expected to be similar, with additional coupling to the fluorine atom observable in the ¹³C NMR and potentially in the ¹H NMR for nearby protons.
Workflow and Logic Diagrams
Caption: Experimental workflow for N-Boc protection.
Caption: Synthetic utility of the protected intermediate.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CAS 614731-04-3: 1-(tert-butoxycarbonyl)-4-fluoropiperidin… [cymitquimica.com]
- 5. CAS 416852-82-9 | Ethyl N-BOC-4-fluoropiperidine-4-carboxylate - Synblock [synblock.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
Application Notes and Protocols: Deprotection of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions. The deprotection of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), as it liberates the secondary amine for further functionalization. This document provides detailed application notes, experimental protocols, and quantitative data for the efficient removal of the Boc protecting group from this specific substrate.
The primary methods for N-Boc deprotection involve acidolysis, typically employing strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane. The choice of method often depends on the presence of other acid-sensitive functional groups within the molecule and the desired salt form of the final product.
Deprotection Methods and Quantitative Data
The deprotection of this compound can be effectively achieved using standard acidic conditions. Below is a summary of common methods with typical reaction parameters and reported yields for structurally related N-Boc protected piperidines.
| Method | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 - 4 | >95 | A common and generally effective method. The product is obtained as a TFA salt.[1][2] |
| 2 | Hydrogen Chloride (HCl) | 1,4-Dioxane | RT | 1 - 3 | >95 | Yields the hydrochloride salt, which is often a crystalline solid and easier to handle.[2][3] |
| 3 | Hydrogen Chloride (HCl) | Methanol (MeOH) | RT | 2 - 16 | 90-100 | An alternative to dioxane, particularly if the product's HCl salt has better solubility or crystallinity in this solvent. |
| 4 | p-Toluenesulfonic Acid (pTSA) | Acetonitrile/Water | Reflux | 1 - 2 | ~95 | A milder acidic alternative, useful if other acid-labile groups are present. |
Experimental Protocols
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard procedure for the removal of the N-Boc group using a solution of TFA in DCM.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equiv) to the stirred solution. Caution: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To isolate the free amine, carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the deprotected Ethyl 4-fluoropiperidine-4-carboxylate.
Method 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This protocol provides an alternative method that yields the hydrochloride salt of the product, which may be advantageous for purification and handling.
Materials:
-
This compound
-
4M Hydrogen Chloride (HCl) in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous 1,4-dioxane (5-10 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.
-
To the stirred solution at room temperature, add 4M HCl in 1,4-dioxane (3-5 equiv).[2][3]
-
Stir the reaction mixture at room temperature for 1-3 hours. The hydrochloride salt of the product may precipitate during the reaction.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure.
-
Alternatively, the hydrochloride salt can be precipitated by the addition of diethyl ether.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield Ethyl 4-fluoropiperidine-4-carboxylate hydrochloride.
Visualizing the Deprotection Workflow
The following diagram illustrates the general workflow for the acid-catalyzed deprotection of this compound.
Caption: Workflow for the deprotection of this compound.
Signaling Pathway of Boc Deprotection
The acid-catalyzed deprotection of a Boc-protected amine follows a well-established mechanism.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Potential Side Reactions and Mitigation
The primary side reaction during Boc deprotection is the alkylation of nucleophiles by the liberated tert-butyl cation.[1] In the context of this compound, the deprotected amine itself can act as a nucleophile, leading to N-tert-butylation. The presence of the ethyl ester is also a consideration, as prolonged exposure to strong acid, especially in the presence of water, could lead to hydrolysis.
Mitigation Strategies:
-
Use of Scavengers: To prevent unwanted alkylation, scavengers such as triethylsilane (TES) or anisole can be added to the reaction mixture to trap the tert-butyl cation.
-
Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions will minimize the risk of ester hydrolysis.
-
Reaction Monitoring: Careful monitoring of the reaction progress allows for quenching the reaction as soon as the starting material is consumed, minimizing exposure to acidic conditions and reducing the likelihood of side product formation.
-
Temperature Control: Conducting the reaction at low temperatures (0 °C) can help to control the rate of side reactions.[1]
References
Application Notes and Protocols for the Use of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate as a building block in solid-phase peptide synthesis (SPPS). The incorporation of fluorinated piperidine moieties into peptides is a valuable strategy in medicinal chemistry to enhance metabolic stability, modulate basicity, and improve binding affinity and selectivity of peptide-based therapeutics.
Introduction
Fluorine substitution in drug candidates can significantly enhance their pharmacokinetic and physicochemical properties.[1][2] The piperidine scaffold is a prevalent structural motif in many pharmaceuticals.[1][2] Consequently, the integration of fluorine atoms into piperidine rings is a promising strategy in drug discovery. This compound is a versatile building block that, after hydrolysis of its ethyl ester, can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis protocols. The N-Boc protecting group is compatible with Boc-based SPPS strategies.
Chemical Properties
A summary of the key chemical properties of this compound and its corresponding carboxylic acid is presented in Table 1.
Table 1: Chemical Properties of this compound and its corresponding carboxylic acid.
| Property | This compound | N-Boc-4-fluoropiperidine-4-carboxylic acid |
| CAS Number | 416852-82-9 | 183673-71-4 (for the non-fluorinated analog) |
| Molecular Formula | C13H22FNO4 | C12H20FNO4 |
| Molecular Weight | 275.32 g/mol | 247.29 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in organic solvents (DCM, THF, MeOH) | Soluble in organic solvents (DMF, NMP) and aqueous base |
Experimental Protocols
This section details the necessary procedures for the preparation and incorporation of N-Boc-4-fluoropiperidine-4-carboxylic acid into peptides via SPPS.
To be used in peptide synthesis, the ethyl ester of the title compound must first be hydrolyzed to the corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv.) in a mixture of THF, MeOH, and H₂O (e.g., a 3:1:1 ratio). A typical concentration would be around 0.1-0.2 M.
-
Add LiOH (2.0-3.0 equiv.) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Remove the organic solvents (THF and MeOH) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2N HCl.
-
Extract the aqueous layer with EtOAc (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain N-Boc-4-fluoropiperidine-4-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.
Workflow for Preparation of N-Boc-4-fluoropiperidine-4-carboxylic Acid
Caption: Workflow for the saponification of this compound.
The following is a general protocol for the manual solid-phase synthesis of a peptide containing a 4-fluoropiperidine-4-carboxylic acid residue using a Boc-based strategy on a Merrifield resin.
Materials:
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
N-Boc-4-fluoropiperidine-4-carboxylic acid
-
Standard Boc-protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP)
General SPPS Cycle:
-
Resin Swelling: Swell the resin in DCM for at least 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain the solution.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 5-10% DIEA in DCM for 2 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Coupling of N-Boc-4-fluoropiperidine-4-carboxylic acid:
-
In a separate vial, dissolve N-Boc-4-fluoropiperidine-4-carboxylic acid (3 equiv. relative to resin loading) and HOBt (3 equiv.) in DMF.
-
Add DCC (3 equiv.) to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
SPPS Workflow for Incorporating the Fluorinated Piperidine
Caption: General workflow for the incorporation of N-Boc-4-fluoropiperidine-4-carboxylic acid in SPPS.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Anisole or other scavengers
-
Diethyl ether, cold
-
HF cleavage apparatus
Procedure (HF Cleavage):
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add a scavenger such as anisole (1 mL per gram of resin).
-
Cool the reaction vessel to -5 to 0 °C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by vacuum distillation.
-
Wash the resulting crude peptide with cold diethyl ether to precipitate the peptide and remove organic scavengers.
-
Dissolve the crude peptide in an appropriate aqueous buffer and purify by preparative HPLC.
Quantitative Data
While specific coupling efficiency data for N-Boc-4-fluoropiperidine-4-carboxylic acid is not extensively published, the coupling of sterically hindered or unusual amino acids in SPPS can sometimes be challenging. It is crucial to monitor the coupling reaction to ensure its completion.
Table 2: General Coupling Conditions and Monitoring.
| Coupling Reagent | Activation Time | Coupling Time | Monitoring Method | Expected Efficiency |
| DCC/HOBt | 5-10 min | 2-4 h | Kaiser Test | >99% (with potential for double coupling) |
| BOP/DIEA | In situ | 1-2 h | Kaiser Test | >99% |
| HBTU/DIEA | In situ | 1-2 h | Kaiser Test | >99% |
Note: Coupling times may need to be extended for this specific building block. Double coupling may be necessary to achieve complete incorporation.
Logical Relationships and Benefits
The incorporation of 4-fluoropiperidine-4-carboxylic acid into peptides can impart several beneficial properties, as illustrated in the following diagram.
Benefits of Incorporating Fluorinated Piperidines
Caption: Key benefits of incorporating 4-fluoropiperidine-4-carboxylic acid into peptide structures.
By following these protocols and considering the potential benefits, researchers can effectively utilize this compound to develop novel peptide-based therapeutics with improved pharmacological profiles.
References
Application of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate in Drug Discovery: A Keystone for Novel Therapeutics
Introduction
Ethyl N-Boc-4-fluoropiperidine-4-carboxylate is a valuable fluorinated building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. The incorporation of a fluorine atom at the 4-position of the piperidine ring can significantly influence the physicochemical properties of the resulting molecules, such as basicity (pKa), lipophilicity, and metabolic stability. These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles, making this scaffold particularly attractive for the development of drugs targeting ion channels. This document provides a detailed overview of the application of this compound in the discovery of T-type calcium channel and voltage-gated sodium channel blockers, complete with experimental protocols and biological data for representative compounds.
Application in the Synthesis of T-Type Calcium Channel Blockers
The 4-fluoropiperidine moiety is a key pharmacophore in a series of potent and selective T-type calcium channel antagonists.[1] These compounds have shown potential as antihypertensive agents, offering a mechanism of action that may reduce the likelihood of reflex tachycardia, a common side effect of traditional L-type calcium channel blockers.[2]
Synthetic Pathway Overview
A general synthetic route to novel T-type calcium channel blockers starting from this compound is outlined below. The synthesis involves a sequence of standard organic transformations to elaborate the piperidine core and introduce the necessary pharmacophoric elements for biological activity.
Caption: General synthetic workflow for T-type calcium channel blockers.
Experimental Protocols
Protocol 1: Synthesis of (1-(tert-butoxycarbonyl)-4-fluoro-4-piperidinyl)methanamine (Intermediate I)
This protocol describes the conversion of this compound to a key amine intermediate.
-
Reduction of the Ester: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH4) (1.5 eq) portion-wise. Stir the mixture at 0 °C for 1 hour and then at room temperature for 3 hours. Cool the reaction back to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate under reduced pressure to yield (1-(tert-butoxycarbonyl)-4-fluoro-4-piperidinyl)methanol.
-
Activation of the Hydroxyl Group: Dissolve the alcohol from the previous step (1.0 eq) in dichloromethane (DCM). Add p-toluenesulfonyl chloride (1.2 eq) and triethylamine (1.5 eq). Stir the mixture at room temperature for 16 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the tosylated intermediate.
-
Introduction of the Amino Group: To a solution of the tosylated intermediate (1.0 eq) in dimethylformamide (DMF), add potassium phthalimide (1.5 eq). Heat the mixture to 80 °C and stir for 4 hours. Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate.
-
Deprotection: Dissolve the phthalimide-protected intermediate (1.0 eq) in ethanol. Add hydrazine hydrate (3.0 eq) and heat the mixture to reflux for 4 hours. Cool to room temperature, filter the solid precipitate, and concentrate the filtrate. Purify the residue by column chromatography to afford (1-(tert-butoxycarbonyl)-4-fluoro-4-piperidinyl)methanamine.
Protocol 2: Synthesis of a Representative T-Type Calcium Channel Blocker
-
Amide Coupling: To a solution of (1-(tert-butoxycarbonyl)-4-fluoro-4-piperidinyl)methanamine (1.0 eq) and a substituted benzoic acid (1.1 eq) in DMF, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq). Stir the mixture at room temperature for 12 hours. Dilute with ethyl acetate, wash with saturated aqueous sodium bicarbonate and brine, dry, and concentrate.
-
Boc Deprotection: Dissolve the N-Boc protected intermediate (1.0 eq) in a solution of 4M HCl in dioxane. Stir at room temperature for 2 hours. Concentrate under reduced pressure to yield the hydrochloride salt of the piperidine amine.
-
Reductive Amination: To a solution of the deprotected amine (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in methanol, add sodium triacetoxyborohydride (1.5 eq). Stir at room temperature for 6 hours. Quench with saturated aqueous sodium bicarbonate, extract with DCM, dry, and concentrate. Purify by chromatography to obtain the final T-type calcium channel blocker.
Quantitative Data
The following table summarizes the biological activity of representative T-type calcium channel blockers containing a 4-fluoropiperidine moiety, analogous to those that can be synthesized from this compound.
| Compound ID | Target | IC50 (nM) | Assay Type | Reference |
| (S)-5 | Ca(V)3.2 | 150 | Electrophysiology | [1][3] |
| Analog 17f | T-type Ca2+ channels | Not specified | Antihypertensive activity | [4] |
| Analog 20d | T-type Ca2+ channels | Not specified | Antihypertensive activity | [2] |
Application in the Synthesis of Voltage-Gated Sodium Channel Blockers
The 4-fluoropiperidine scaffold is also a promising structural motif for the development of voltage-gated sodium channel (VGSC) blockers. These channels are critical for the initiation and propagation of action potentials in excitable cells, and their modulation can be a therapeutic strategy for conditions such as epilepsy, neuropathic pain, and arrhythmia.
Synthetic Pathway Overview
A plausible synthetic route towards VGSC blockers from this compound is depicted below. This pathway focuses on the introduction of an aromatic amine and subsequent acylation, key features of many known sodium channel blockers.
Caption: General synthetic workflow for voltage-gated sodium channel blockers.
Experimental Protocols
Protocol 3: Synthesis of tert-butyl 4-amino-4-fluoro-piperidine-1-carboxylate (Intermediate E)
-
Ester Hydrolysis: Dissolve this compound (1.0 eq) in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature for 16 hours. Acidify the mixture with 1N HCl and extract with ethyl acetate. Dry the organic layer and concentrate to yield the carboxylic acid.
-
Curtius Rearrangement: To a solution of the carboxylic acid (1.0 eq) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (1.2 eq). Heat the mixture to 80 °C for 2 hours. Add 2-(trimethylsilyl)ethanol (2.0 eq) and continue heating for 16 hours. Cool to room temperature and purify by chromatography to obtain the Teoc-protected amine. Deprotection with tetrabutylammonium fluoride (TBAF) in THF yields the desired primary amine.
Protocol 4: Synthesis of a Representative Voltage-Gated Sodium Channel Blocker
-
Reductive Amination: To a solution of tert-butyl 4-amino-4-fluoro-piperidine-1-carboxylate (1.0 eq) and an appropriate aromatic aldehyde (1.1 eq) in methanol, add sodium triacetoxyborohydride (1.5 eq). Stir at room temperature for 12 hours. Work up as described in Protocol 2 to obtain the N-aryl intermediate.
-
Boc Deprotection: Deprotect the N-Boc group using 4M HCl in dioxane as described in Protocol 2.
-
Acylation: To a solution of the deprotected piperidine (1.0 eq) in DCM, add an acyl chloride (1.1 eq) and triethylamine (1.5 eq). Stir at room temperature for 4 hours. Wash with water and brine, dry, and concentrate. Purify by chromatography to obtain the final product.
Quantitative Data
The following table presents data for known sodium channel blockers that share structural similarities with compounds derivable from this compound.
| Compound ID | Target | IC50 (µM) | Assay Type | Reference |
| Phenytoin | Voltage-gated Na+ channels | 40 | [3H]-batrachotoxin binding | [5] |
| Compound 37 | Voltage-gated Na+ channels | 6 | [3H]-batrachotoxin binding | [5] |
Signaling Pathway Diagrams
T-Type Calcium Channel Signaling in Hypertension
Caption: Role of T-type calcium channels in vasoconstriction and hypertension.
Voltage-Gated Sodium Channel Signaling in Neurons
Caption: Mechanism of action of voltage-gated sodium channel blockers.
This compound serves as a important and versatile building block for the synthesis of novel drug candidates. Its application in the development of T-type calcium channel and voltage-gated sodium channel blockers highlights the significance of fluorine incorporation in modulating the pharmacological properties of piperidine-based scaffolds. The detailed synthetic protocols and an understanding of the underlying signaling pathways provide a solid foundation for researchers and scientists in the field of drug discovery to explore and develop new therapeutics with improved efficacy and safety profiles.
References
- 1. Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T-type calcium channels and vascular function: the new kid on the block? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datapdf.com [datapdf.com]
- 4. Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Ethyl N-Boc-4-fluoropiperidine-4-carboxylate as a Versatile Building Block for Central Nervous System Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl N-Boc-4-fluoropiperidine-4-carboxylate is a valuable heterocyclic building block for the synthesis of novel therapeutic agents targeting the central nervous system (CNS). The strategic incorporation of a fluorine atom at the 4-position of the piperidine ring can significantly influence the physicochemical and pharmacological properties of the final compounds. Fluorine's high electronegativity can modulate the pKa of the piperidine nitrogen, enhance metabolic stability by blocking potential sites of oxidation, and improve blood-brain barrier permeability, all of which are critical parameters in the design of effective CNS drugs.
The presence of both a protected amine (N-Boc) and an ethyl ester functionality provides orthogonal handles for a variety of chemical transformations. This allows for the systematic elaboration of the piperidine core to generate diverse libraries of compounds for screening against various CNS targets, including dopamine, serotonin, and neurokinin receptors. These receptors are implicated in a wide range of neurological and psychiatric disorders such as schizophrenia, depression, anxiety, and Parkinson's disease.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a potential dopamine D2 receptor antagonist, a key target in the treatment of psychosis.
Key Synthetic Transformations and Applications
This compound is amenable to a variety of synthetic transformations that are central to the construction of complex CNS drug candidates. The primary reaction pathways involve manipulations at the piperidine nitrogen (after deprotection) and the carboxylate group.
-
N-Deprotection and Alkylation/Arylation: The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to liberate the secondary amine. This free amine can then be functionalized through N-alkylation or N-arylation reactions to introduce various substituents that can interact with specific receptor binding pockets.
-
Amide Bond Formation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amide bonds. This is a common strategy for linking the piperidine core to other pharmacophoric elements.
-
Reduction of the Ester: The ester functionality can be reduced to the corresponding primary alcohol, which can serve as a handle for further derivatization, such as ether formation.
These synthetic strategies allow for the exploration of structure-activity relationships (SAR) by systematically modifying the substituents on the piperidine scaffold.
Application Example: Synthesis of a Potential Dopamine D2 Receptor Antagonist
This section outlines a representative synthetic protocol for the preparation of a hypothetical dopamine D2 receptor antagonist starting from this compound. The target molecule incorporates a 4-fluoropiperidine-4-carboxamide core linked to a substituted aromatic moiety, a common feature in many D2 antagonists.
Quantitative Data Summary
The following table summarizes representative quantitative data for the key steps in the synthesis of the hypothetical dopamine D2 receptor antagonist.
| Step | Reaction | Product | Yield (%) | Purity (%) |
| 1 | Boc Deprotection | Ethyl 4-fluoropiperidine-4-carboxylate | 95 | >98 (LC-MS) |
| 2 | N-Alkylation | Ethyl 1-(2-(4-methoxyphenyl)ethyl)-4-fluoropiperidine-4-carboxylate | 85 | >97 (LC-MS) |
| 3 | Ester Hydrolysis | 1-(2-(4-methoxyphenyl)ethyl)-4-fluoropiperidine-4-carboxylic acid | 92 | >98 (LC-MS) |
| 4 | Amide Coupling | N-(2,3-dichlorophenyl)-1-(2-(4-methoxyphenyl)ethyl)-4-fluoropiperidine-4-carboxamide | 78 | >99 (HPLC) |
Biological Activity Data
The following table presents hypothetical biological activity data for the final compound against the human dopamine D2 receptor.
| Compound | Target | Assay Type | IC50 (nM) |
| Final Product | Dopamine D2 Receptor | Radioligand Binding | 15 |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group from the piperidine nitrogen.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (5 mL per mmol of substrate).
-
To the stirred solution, add 4M HCl in 1,4-dioxane (5.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is ~8-9.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford Ethyl 4-fluoropiperidine-4-carboxylate.
Protocol 2: N-Alkylation of Ethyl 4-fluoropiperidine-4-carboxylate
This protocol describes the alkylation of the piperidine nitrogen with a substituted phenethyl bromide.
Materials:
-
Ethyl 4-fluoropiperidine-4-carboxylate
-
1-(2-bromoethyl)-4-methoxybenzene
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of Ethyl 4-fluoropiperidine-4-carboxylate (1.0 eq) in acetonitrile (10 mL per mmol of substrate) in a round-bottom flask, add potassium carbonate (2.0 eq).
-
Add 1-(2-bromoethyl)-4-methoxybenzene (1.2 eq) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.
-
Purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 1-(2-(4-methoxyphenyl)ethyl)-4-fluoropiperidine-4-carboxylate.
Protocol 3: Ester Hydrolysis
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 1-(2-(4-methoxyphenyl)ethyl)-4-fluoropiperidine-4-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M HCl
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve Ethyl 1-(2-(4-methoxyphenyl)ethyl)-4-fluoropiperidine-4-carboxylate (1.0 eq) in a mixture of THF and water (3:1, 10 mL per mmol of substrate).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the mixture to remove the THF.
-
Acidify the aqueous residue to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford 1-(2-(4-methoxyphenyl)ethyl)-4-fluoropiperidine-4-carboxylic acid.
Protocol 4: Amide Coupling
This protocol describes the formation of the final amide product.
Materials:
-
1-(2-(4-methoxyphenyl)ethyl)-4-fluoropiperidine-4-carboxylic acid
-
2,3-dichloroaniline
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of 1-(2-(4-methoxyphenyl)ethyl)-4-fluoropiperidine-4-carboxylic acid (1.0 eq) in DMF (10 mL per mmol of substrate), add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2,3-dichloroaniline (1.1 eq) and continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(2,3-dichlorophenyl)-1-(2-(4-methoxyphenyl)ethyl)-4-fluoropiperidine-4-carboxamide.
Signaling Pathway Diagram
The synthesized compound is a hypothetical antagonist of the dopamine D2 receptor, a G-protein coupled receptor (GPCR). The following diagram illustrates the canonical D2 receptor signaling pathway.
Conclusion
This compound is a highly adaptable building block for the synthesis of novel CNS agents. Its strategic design allows for the introduction of molecular diversity at two key positions, facilitating the exploration of structure-activity relationships. The provided protocols for deprotection, N-alkylation, hydrolysis, and amide coupling represent a general workflow that can be adapted to generate a wide array of potential CNS drug candidates. The incorporation of fluorine at the 4-position offers a promising strategy to enhance the drug-like properties of the resulting molecules, making this building block a valuable asset in modern medicinal chemistry.
Application Notes and Protocols: Palladium-Catalyzed Reactions Involving Ethyl N-Boc-4-fluoropiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for palladium-catalyzed cross-coupling reactions with Ethyl N-Boc-4-fluoropiperidine-4-carboxylate. The strategic incorporation of the fluoropiperidine motif is of significant interest in medicinal chemistry for modulating the physicochemical properties of drug candidates. Palladium-catalyzed reactions offer a powerful toolkit for the derivatization of this scaffold. The following protocols are based on established methodologies for similar substrates and serve as a starting point for reaction development and optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are prevalent in biologically active molecules.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
Reagents and Equipment:
-
This compound (assuming an aryl or vinyl halide precursor is synthesized from this)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate or microwave reactor
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask or microwave vial, add Ethyl N-Boc-4-fluoro-4-(halophenyl)piperidine-1-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add Pd(PPh₃)₄ (3 mol%).
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Stir the reaction mixture vigorously at 80-100 °C for 12-24 hours or heat in a microwave reactor at 120 °C for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Hypothetical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 90 | 18 | 88 |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/H₂O | 80 | 24 | 75 |
Visualization:
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] It is a powerful method for synthesizing aryl amines from aryl halides and primary or secondary amines.[6]
Experimental Protocol: Buchwald-Hartwig Amination of Ethyl N-Boc-4-fluoro-4-(halophenyl)piperidine-1-carboxylate with Amines
Reagents and Equipment:
-
Ethyl N-Boc-4-fluoro-4-(halophenyl)piperidine-1-carboxylate (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOt-Bu (1.5 equiv)
-
Toluene
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask or sealed tube, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.5 equiv).
-
Seal the vessel, evacuate, and backfill with an inert gas.
-
Add a solution of Ethyl N-Boc-4-fluoro-4-(halophenyl)piperidine-1-carboxylate (1.0 equiv) in toluene.
-
Add the amine (1.2 equiv).
-
Heat the reaction mixture with stirring at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Hypothetical Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 110 | 16 | 90 |
| Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 100 | 20 | 82 |
| Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | THF | 80 | 24 | 78 |
Visualization:
References
- 1. mdpi.com [mdpi.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols for the Amidation of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the amidation of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below address the challenges associated with the amidation of sterically hindered esters and offer solutions to achieve high yields and purity.
Introduction
The conversion of esters to amides is a fundamental transformation in organic synthesis, particularly in medicinal chemistry where the amide bond is a ubiquitous feature of bioactive molecules. This compound presents a synthetic challenge due to the steric hindrance around the ester carbonyl group, which can impede the approach of the amine nucleophile. This application note details two primary strategies to overcome this hurdle: direct amidation under forcing conditions and a two-step approach involving the in situ formation of a highly reactive acyl fluoride intermediate.
Data Presentation
The following table summarizes the expected outcomes for the described protocols, allowing for a clear comparison of their efficacy.
| Protocol | Amine Substrate | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Primary Amine | None | None | Water | 110-120 | 12-24 | 60-75 |
| 2 | Primary/Secondary Amine | BTFFH | DIPEA | Dichloromethane | 80 | 12-24 | 85-95 |
Experimental Protocols
Protocol 1: Direct Amidation in Water
This protocol is based on the principle of direct amidation of esters using water as a green solvent at elevated temperatures. This method is advantageous due to its simplicity and the avoidance of coupling reagents and organic solvents.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the primary amine (1.2-1.5 eq).
-
Add deionized water to form a suspension (approximately 0.3 M concentration of the ester).
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of water).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 4-fluoropiperidine-4-carboxamide.
Protocol 2: Amidation via In Situ Acyl Fluoride Formation
For more sterically hindered or less reactive amines, the in situ formation of a highly reactive acyl fluoride intermediate is recommended.[1][2][3][4] This method utilizes BTFFH (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) as a fluorinating agent.
Materials:
-
This compound
-
Primary or secondary amine
-
BTFFH
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Sealed reaction vessel (e.g., microwave vial)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a sealed reaction vessel containing a magnetic stir bar, add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Add BTFFH (1.5 eq) and DIPEA (3.0-4.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the acyl fluoride intermediate.
-
Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Seal the vessel and heat the reaction to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final amide.
Visualizations
Caption: General workflow for the amidation of this compound.
Caption: Key steps in the amidation reaction via an in situ generated acyl fluoride intermediate.
References
Application Notes and Protocols for the Scale-Up Synthesis of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl N-Boc-4-fluoropiperidine-4-carboxylate is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of various therapeutic agents. The introduction of a fluorine atom at the 4-position of the piperidine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. This document provides a detailed protocol for the scale-up synthesis of this important intermediate, focusing on a robust and reproducible methodology suitable for laboratory and pilot-plant scale production.
The synthetic strategy involves the electrophilic fluorination of the readily available precursor, ethyl N-Boc-piperidine-4-carboxylate, using Selectfluor® as the fluorinating agent. This method offers high yields and operational simplicity, making it amenable to larger scale operations.
Chemical Reaction Scheme
Application Notes and Protocols: Incorporation of 4-Fluoropiperidine Moiety into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The 4-fluoropiperidine moiety, in particular, offers a compelling structural motif for optimizing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The introduction of a fluorine atom onto the piperidine ring can profoundly influence a molecule's basicity (pKa), lipophilicity, metabolic stability, and conformational preferences. These modifications can lead to enhanced target affinity and selectivity, improved brain penetration, and reduced off-target effects, such as inhibition of the hERG potassium channel, which is associated with cardiovascular toxicity.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of bioactive molecules incorporating the 4-fluoropiperidine scaffold, with a focus on their application as dopamine D4 receptor antagonists, T-type calcium channel blockers, and dopamine transporter inhibitors.
I. Rationale for Incorporating the 4-Fluoropiperidine Moiety
The introduction of a fluorine atom at the 4-position of a piperidine ring can confer several advantages:
-
Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen. This can be crucial for optimizing interactions with biological targets and improving properties like cell permeability and oral bioavailability.[1]
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond can significantly increase the half-life of a drug.
-
Enhanced Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with protein targets through hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar interactions, thereby enhancing binding affinity and selectivity.
-
Improved Pharmacokinetic Properties: Fluorine substitution can influence lipophilicity, which in turn affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This can be leveraged to improve blood-brain barrier penetration for CNS targets.
-
Reduced hERG Liability: Modulation of the piperidine nitrogen's basicity through fluorination has been employed as a strategy to disrupt binding to the hERG potassium ion channel, thereby increasing cardiovascular safety.[1]
II. Synthesis of 4-Fluoropiperidine Containing Bioactive Molecules
A variety of synthetic strategies have been developed to access 4-fluoropiperidine derivatives. A common and effective approach involves the dearomatization-hydrogenation of fluorinated pyridines.
General Synthetic Scheme for 4,4-Difluoro-3-(phenoxymethyl)piperidine Derivatives
The following scheme illustrates a general method for the synthesis of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, which have shown potent dopamine D4 receptor antagonist activity.[2]
Scheme 1: Synthesis of 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogs
Caption: General synthetic route to 4,4-difluoro-3-(phenoxymethyl)piperidine analogs.
Experimental Protocol: Synthesis of a Representative 4,4-Difluoro-3-(phenoxymethyl)piperidine Dopamine D4 Receptor Antagonist
This protocol is a representative example based on published synthetic schemes.[2]
Step 1: Mesylation of the starting alcohol
-
To a solution of tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (CH2Cl2) at 0 °C, add triethylamine (Et3N) (1.5 eq).
-
Slowly add methanesulfonic anhydride (Ms2O) (1.2 eq) to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with CH2Cl2 (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate, which can be used in the next step without further purification.
Step 2: Ether formation
-
To a solution of the appropriate phenol derivative (1.2 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) (1.5 eq) at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of the crude mesylated intermediate from Step 1 in DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
Step 3: Boc-deprotection
-
Dissolve the product from Step 2 in a 1:1 mixture of CH2Cl2 and trifluoroacetic acid (TFA) or in a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting crude piperidine salt can be used directly in the next step.
Step 4: N-alkylation (Reductive Amination)
-
To a solution of the piperidine salt from Step 3 in a solvent such as dichloroethane (DCE), add the desired substituted benzaldehyde (1.1 eq) and triethylamine (2.0 eq).
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (Na(OAc)3BH) (1.5 eq) in portions.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with CH2Cl2 (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
III. Biological Evaluation of 4-Fluoropiperidine Containing Molecules
A. Dopamine D4 Receptor Antagonists
Signaling Pathway
Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o signaling pathway. Activation of the D4 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. D4 receptor antagonists block this signaling cascade.
Caption: Dopamine D4 receptor signaling pathway and the action of a 4-fluoropiperidine antagonist.
Experimental Protocol: Radioligand Binding Assay for Dopamine D4 Receptor
This protocol is adapted from methodologies described for determining the binding affinity of novel D4 receptor antagonists.[2][3][4]
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine D4 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) and determine the protein concentration using a BCA assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of the radioligand, [3H]N-methylspiperone (e.g., 0.3 nM).
-
Increasing concentrations of the unlabeled test compound (4-fluoropiperidine derivative).
-
Membrane preparation (typically 10-20 µg of protein per well).
-
-
For non-specific binding, use a high concentration of a known D4 antagonist (e.g., 10 µM haloperidol).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Quantitative Data: Dopamine D4 Receptor Antagonists
| Compound ID | R Group (Phenoxy) | D4 Ki (nM)[2] | D2 Ki (nM)[2] | D3 Ki (nM)[2] |
| 8a | 4-Fluorophenyl | 140 | >10,000 | >10,000 |
| 8b | 3,4-Difluorophenyl | 5.5 | >10,000 | >10,000 |
| 8c | 4-Fluoro-3-methylphenyl | 13 | >10,000 | >10,000 |
| 8d | 4-Chlorophenyl | 53 | >10,000 | >10,000 |
| 8e | Phenyl | 27 | >10,000 | >10,000 |
| 8f | 3-Fluoro-4-methylphenyl | 72 | >10,000 | >10,000 |
B. T-Type Calcium Channel Blockers
Signaling Pathway
T-type calcium channels are low-voltage activated channels that play a role in regulating neuronal excitability. Antagonists of these channels block the influx of Ca2+, leading to a dampening of neuronal firing.
Caption: Mechanism of action of a 4-fluoropiperidine T-type calcium channel blocker.
Experimental Protocol: Electrophysiology Assay for T-Type Calcium Channels
This protocol is a generalized procedure based on standard electrophysiological techniques for ion channel characterization.[5][6]
-
Cell Preparation:
-
Use a cell line stably expressing the desired human T-type calcium channel subtype (e.g., Cav3.1, Cav3.2, or Cav3.3), such as HEK-293 cells.
-
Plate the cells onto glass coverslips for electrophysiological recording.
-
-
Whole-Cell Patch-Clamp Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
The external solution should contain (in mM): 140 CsCl, 10 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with CsOH.
-
The internal (pipette) solution should contain (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP, adjusted to pH 7.2 with CsOH.
-
Obtain whole-cell recordings from single cells.
-
Hold the membrane potential at -100 mV.
-
Elicit T-type calcium currents by applying a depolarizing voltage step to -30 mV for 200 ms.
-
-
Drug Application and Data Analysis:
-
Record baseline currents.
-
Perfuse the recording chamber with the external solution containing increasing concentrations of the 4-fluoropiperidine test compound.
-
Allow the drug effect to reach a steady state at each concentration before recording the current.
-
Measure the peak inward current amplitude at each drug concentration.
-
Normalize the current at each concentration to the baseline current to calculate the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Quantitative Data: T-Type Calcium Channel Blocker
| Compound ID | Target | IC50 (nM)[7][8] |
| (S)-5 | Cav3.1 | 93 |
| Cav3.2 | 196 | |
| Cav3.3 | 115 (at -80 mV), 84 (at -100 mV) |
C. Dopamine Transporter Inhibitors
Experimental Workflow
The evaluation of dopamine transporter (DAT) inhibitors typically involves a primary screen to assess their ability to block dopamine uptake, followed by secondary screens to determine their selectivity against other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluating State Dependence and Subtype Selectivity of Calcium Channel Modulators in Automated Electrophysiology Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. datapdf.com [datapdf.com]
- 8. Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Metabolic Stability with Fluorinated Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Fluorine in Drug Discovery
The strategic incorporation of fluorine into drug candidates is a powerful and widely adopted strategy in medicinal chemistry to enhance metabolic stability.[1][2][3] The unique physicochemical properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[1][4][5] This document provides detailed application notes on the rationale behind using fluorinated building blocks and protocols for assessing the metabolic stability of the resulting compounds.
Fluorination can significantly improve a drug's metabolic profile through several mechanisms:
-
Blocking Metabolic "Soft Spots": The C-F bond is considerably stronger (approximately 116 kcal/mol) than a carbon-hydrogen (C-H) bond (approximately 99 kcal/mol).[2] Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can prevent or slow down oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2]
-
Altering Electronic Properties: As the most electronegative element, fluorine can modulate the electronic properties of neighboring functional groups.[2][6] This can influence the pKa of nearby amines or acids, affecting their ionization state and, consequently, their interaction with metabolizing enzymes and transporters.[4][6]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule.[1][6] This can lead to a conformation that is less favorable for binding to the active site of a metabolizing enzyme, thereby reducing its rate of metabolism.
Data Presentation: Impact of Fluorination on Metabolic Stability
The following tables summarize quantitative data from case studies demonstrating the successful application of fluorinated building blocks to improve metabolic stability and overall pharmacokinetic (PK) properties.
Table 1: In Vitro Metabolic Stability Enhancement in Liver Microsomes
| Compound Pair | Modification | Species | Microsomal Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Fold Improvement in t½ |
| SCH 48461 vs. Ezetimibe | Introduction of a para-fluorophenyl group | Human | Data not specified | Data not specified | Improved metabolic stability was a key design element.[2] |
| Lapatinib Precursor vs. Lapatinib | Addition of a fluorine atom to the 3-benzyloxy ring | Human | Data not specified | Data not specified | Better cellular activity and pharmacokinetics observed.[6] |
| BTK Inhibitor Series | Strategic placement of a fluorine atom | Preclinical Models | Increased | Decreased | Improved microsomal stability and oral exposure.[1] |
| PI3K Inhibitor Series | Difluorination of a pyridyl ring | Preclinical Models | Increased | Decreased | Increased oral bioavailability and decreased clearance.[1] |
Table 2: In Vivo Pharmacokinetic Parameter Improvement
| Drug | Key Fluorinated Moiety | Species | Oral Bioavailability (%) | Systemic Exposure (AUC) | Half-Life (t½) | Key Outcome |
| Ibrutinib | 4-Fluorophenoxy | Human | ~2.9% (with food) | Enhanced | ~4-6 hours | Improved pharmacokinetics and binding.[1] |
| Ezetimibe | para-Fluorophenyl | Human | ~35-65% | Enhanced | ~22 hours | Improved intestinal absorption and metabolic stability.[1][2] |
| Empagliflozin | Fluorinated aryl ring | Human | ~78% | Enhanced | ~12.4 hours | Prevented oxidative hydroxylation, allowing for once-daily dosing.[1] |
| Fluoxetine | para-Trifluoromethyl | Human | ~72% | Enhanced | ~1-3 days (acute) | Improved oral absorption and metabolic resistance.[1] |
Experimental Protocols
In Vitro Metabolic Stability Assessment Using Liver Microsomes
This protocol outlines a standard procedure to evaluate the metabolic stability of a fluorinated compound compared to its non-fluorinated analog using liver microsomes.[7][8][9] Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[8][9]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and non-fluorinated analog (stock solutions in DMSO)
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (ACN) with an internal standard (IS) for reaction quenching and sample preparation
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Protocol:
-
Preparation of Incubation Mixtures:
-
Prepare a master mix of phosphate buffer and the NADPH regenerating system.
-
In a 96-well plate, add the required volume of the master mix.
-
Add the liver microsomes to the master mix to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Pre-warm the plate at 37°C for 10 minutes.
-
-
Initiation of the Metabolic Reaction:
-
Add a small volume of the test compound stock solution to the pre-warmed microsome mixture to initiate the reaction. The final concentration of the test compound should be low (e.g., 1 µM) to be under Km conditions.
-
The final DMSO concentration should be kept low (e.g., <0.5%) to avoid enzyme inhibition.
-
-
Time-Course Incubation:
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.
-
-
Reaction Quenching:
-
Immediately quench the reaction by adding a volume of cold acetonitrile containing an internal standard to the collected aliquots. This will precipitate the proteins and stop the enzymatic reaction.
-
-
Sample Processing:
-
Centrifuge the quenched samples at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the amount of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein)
-
In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for conducting an in vivo pharmacokinetic study in rodents (e.g., mice or rats) to evaluate the impact of fluorination on key PK parameters.[10][11][12]
Objective: To determine the plasma concentration-time profile, maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), and oral bioavailability (%F) of a test compound.
Materials:
-
Test compound (fluorinated and non-fluorinated analogs)
-
Appropriate vehicle for formulation (e.g., saline, PEG400/Tween 80)
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Dosing syringes and needles (for intravenous and oral administration)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
LC-MS/MS system for bioanalysis
Protocol:
-
Animal Acclimatization and Dosing:
-
Acclimatize animals for at least one week prior to the study.
-
Divide animals into groups for intravenous (IV) and oral (PO) administration of both the fluorinated and non-fluorinated compounds.
-
Fast animals overnight before dosing (for the PO group) with free access to water.
-
Administer the compound at a specific dose (e.g., 2 mg/kg for IV, 10 mg/kg for PO).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points. A typical schedule is:
-
IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Collect blood (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) into anticoagulant-treated tubes.
-
-
Plasma Preparation:
-
Process the blood by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the compound.
-
Perform protein precipitation or liquid-liquid extraction on the plasma samples, standards, and QCs before LC-MS/MS analysis.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.
-
Calculate oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Caption: Experimental workflow for assessing metabolic stability.
Caption: Impact of fluorination on metabolic pathways.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 10. protocols.io [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Common side reactions in the synthesis of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the electrophilic fluorination of the precursor, Ethyl N-Boc-4-oxopiperidine-4-carboxylate. This reaction typically utilizes an electrophilic fluorine source, such as Selectfluor®, in a suitable solvent.
Q2: Which electrophilic fluorinating agents are recommended for this synthesis?
A2: Selectfluor® (F-TEDA-BF4) is a widely used and effective reagent for the fluorination of β-keto esters like Ethyl N-Boc-4-oxopiperidine-4-carboxylate due to its stability and ease of handling.[1][2][3] Other N-F type reagents like N-Fluorobenzensulfonimide (NFSI) can also be employed.[2]
Q3: What are the critical parameters to control during the fluorination reaction?
A3: Key parameters to control include reaction temperature, choice of solvent, and the exclusion of moisture. Many fluorinating agents are sensitive to water, which can lead to inactivation and low yields.[1] Temperature control is crucial to minimize side reactions such as elimination.[4]
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion of Starting Material | 1. Inactive fluorinating reagent due to moisture.[1]2. Insufficient reagent stoichiometry.3. Low reaction temperature.[4] | 1. Use a fresh, properly stored batch of the fluorinating agent. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).2. Increase the equivalents of the fluorinating reagent.3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of a Major Byproduct with a Lower Molecular Weight | Elimination of the fluorine and ester groups to form an unsaturated piperidine species. This is favored at higher temperatures.[4] | 1. Lower the reaction temperature.2. If a base is used, consider a non-nucleophilic, sterically hindered base. Neutral or slightly acidic conditions are often preferred.[4] |
| Presence of a Difluorinated Byproduct | Over-fluorination of the starting material. | 1. Use a slight excess or stoichiometric amount of the fluorinating agent.2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Hydrodefluorination of the Product | In some cases, an excess of certain reagents or specific reaction conditions can lead to the removal of the newly introduced fluorine atom.[5] | 1. Optimize the amount of reagents used.2. Carefully control the reaction time and temperature. |
| Complex Mixture of Products | 1. Decomposition of the starting material or product under the reaction conditions.2. Incompatible solvent.[1] | 1. Consider milder reaction conditions.2. Ensure the chosen solvent is compatible with the fluorinating agent. Acetonitrile and dichloromethane are common choices. |
Experimental Protocols
Representative Protocol for Electrophilic Fluorination using Selectfluor®
-
Preparation : In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), dissolve Ethyl N-Boc-4-oxopiperidine-4-carboxylate (1.0 eq) in anhydrous acetonitrile (to a concentration of approximately 0.1 M).
-
Reagent Addition : To the stirred solution at room temperature, add Selectfluor® (1.1-1.2 eq) portion-wise over 10-15 minutes. An exotherm may be observed.
-
Reaction : Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Quenching : Once the reaction is complete, carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction : Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Work-up : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visual Diagrams
Caption: Main synthetic route to the target compound.
Caption: Potential side reactions during fluorination.
Caption: A logical troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Piperidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of fluorinated piperidine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My unprotected fluorinated piperidine is volatile and difficult to handle during purification. How can I address this?
A: The volatility of unprotected fluorinated piperidines is a common challenge that can lead to significant product loss during purification steps like solvent evaporation.[1][2]
Troubleshooting:
-
In Situ Protection: A highly effective strategy is to protect the piperidine nitrogen in situ immediately following the synthesis. Common protecting groups include benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc).[1][2] This increases the molecular weight and reduces the volatility of the compound, making it more amenable to standard purification techniques like column chromatography.
-
Salt Formation: Conversion of the basic piperidine to a salt (e.g., hydrochloride) can also reduce its volatility and may facilitate purification by crystallization.
Q2: I am observing a significant amount of defluorinated by-product in my crude product after a hydrogenation reaction. How can I remove it?
A: Hydrodefluorination is a known side reaction during the hydrogenation of fluoropyridines to fluorinated piperidines. The resulting defluorinated impurity can be challenging to separate due to its structural similarity to the desired product. Some synthetic methods have been optimized to minimize this by-product to as low as <1-3%.[3]
Troubleshooting:
-
Chromatography: Careful column chromatography is the most common method for separating defluorinated impurities. Due to the polarity difference introduced by the fluorine atom, separation is often achievable.
-
Column: Standard silica gel is typically effective.
-
Eluent System: A non-polar/polar solvent system, such as pentane/ethyl acetate or pentane/dichloromethane, is a good starting point.[4] A shallow gradient of the polar solvent can improve resolution.
-
-
Crystallization: If the desired fluorinated piperidine derivative is a solid, fractional crystallization may be effective. The difference in polarity and packing ability between the fluorinated and non-fluorinated compounds can lead to differential solubility in certain solvent systems.
Q3: How can I separate diastereomers of my substituted fluorinated piperidine?
A: The synthesis of substituted fluorinated piperidines often results in diastereomeric mixtures. Their separation can be challenging but is frequently achievable using chromatographic techniques.
Troubleshooting:
-
Flash Column Chromatography: For diastereomers with a significant difference in polarity, standard flash column chromatography on silica gel can be sufficient to isolate the major diastereomer.[4]
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, normal-phase HPLC often provides better resolution for diastereomers.[5]
-
Specialized Columns: Pentafluorophenyl (PFP) stationary phases can offer alternative selectivity for separating fluorinated compounds and their isomers.[6]
-
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating both diastereomers and enantiomers and can be more successful than traditional HPLC for complex mixtures of drug-like compounds.[7]
Q4: I'm having trouble with peak tailing for my fluorinated piperidine derivative during HPLC analysis. What is the cause and how can I fix it?
A: Peak tailing in HPLC is a common issue with basic compounds like piperidines. This is often due to strong interactions between the basic nitrogen and acidic silanol groups on the surface of silica-based stationary phases.
Troubleshooting:
-
Mobile Phase Additives: Add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1%), to the mobile phase. This will compete with your compound for the active sites on the stationary phase, reducing peak tailing.
-
pH Adjustment: Ensure the pH of the mobile phase is appropriate for your compound's pKa. For basic compounds, a higher pH can suppress the ionization of the piperidine nitrogen, leading to better peak shape. However, be mindful of the pH limitations of your column.
-
Use of End-Capped Columns: Employ a high-quality, end-capped C18 column to minimize the number of free silanol groups.
Data Presentation
Table 1: Comparison of Purification Methods for Fluorinated Piperidine Derivatives
| Purification Method | Target Compound Type | Common Impurities Removed | Typical Purity Achieved | Advantages | Disadvantages |
| Column Chromatography | Protected/unprotected solids & oils | Defluorinated by-products, starting materials, diastereomers | >95% | Widely applicable, good for a range of polarities | Can be time-consuming, potential for product loss on column |
| Crystallization | Solids, especially salts (e.g., HCl) | Diastereomers, regioisomers, minor impurities | >99% | High purity, scalable | Not suitable for oils or non-crystalline solids |
| Preparative HPLC | Diastereomeric mixtures, complex crude products | Closely related impurities, isomers | >98% | High resolution for difficult separations | Lower capacity, more expensive solvents |
Experimental Protocols
Protocol 1: Purification of a Cbz-Protected Fluorinated Piperidine by Column Chromatography
This protocol is a general guideline for the purification of a moderately polar, Cbz-protected fluorinated piperidine derivative from non-polar and slightly more polar impurities.
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry powder. This dry-loading method generally provides better separation than wet-loading.
-
-
Column Packing:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., pentane or hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is stable and free of cracks or air bubbles.
-
-
Elution:
-
Start with a low polarity eluent system, for example, 98:2 pentane/ethyl acetate.
-
Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 pentane/ethyl acetate) to elute the desired compound. The optimal gradient will depend on the specific compound and impurities.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
-
Protocol 2: Purification of a Fluorinated Piperidine Hydrochloride Salt by Crystallization
This protocol describes a typical procedure for purifying a fluorinated piperidine derivative via its hydrochloride salt.
-
Salt Formation:
-
Dissolve the crude free-base fluorinated piperidine in a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
-
Dissolution:
-
Isolate the crude salt by filtration.
-
Dissolve the crude salt in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., isopropanol, ethanol, or a mixture like ethanol/diethyl ether).
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
For complete crystallization, you can place the flask in a refrigerator or ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for purifying fluorinated piperidines.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 6. silicycle.com [silicycle.com]
- 7. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing N-Boc deprotection conditions to avoid side products
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the N-Boc deprotection step. Our aim is to help you minimize side product formation and optimize your reaction conditions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during N-Boc deprotection?
A1: The main source of side products is the formation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This carbocation is a potent electrophile and can alkylate any available nucleophiles in the reaction mixture.[3][4]
Q2: Which functional groups are most susceptible to side reactions?
A2: Nucleophilic residues are particularly vulnerable to alkylation by the tert-butyl cation.[4][5] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[2][3][4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[3][4] Methionine is also prone to oxidation.[3][4]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and can be readily alkylated.[2][3][4]
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[3][4]
-
Electron-rich aromatic rings in general are also at risk of tert-butylation.[2][5]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][3][4] By reacting with the carbocation more readily than the substrate, they prevent unwanted side reactions like tert-butylation.[1][3][4] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), anisole, and 1,2-ethanedithiol (EDT).[4][6]
Q4: My N-Boc deprotection is incomplete. What are the common causes?
A4: Several factors can lead to an incomplete reaction:
-
Insufficient Acid: The concentration or equivalents of the acid may be too low to drive the reaction to completion.[1]
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[1]
-
Low Temperature: Most Boc deprotections are carried out at room temperature. If the reaction is slow, gentle warming may be necessary, but this can also increase the rate of side reactions.[1]
-
Steric Hindrance: Bulky groups near the Boc-protected nitrogen can impede the approach of the acid, slowing down the reaction rate.[1][4]
Q5: Can I use alternative methods to deprotect N-Boc if my compound is acid-sensitive?
A5: Yes, for substrates with acid-labile functional groups, several milder deprotection methods can be employed:
-
Milder Acidic Conditions: Using acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be effective.[7]
-
Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic alternative for Boc cleavage.[7]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound, sometimes in a solvent like water or 2,2,2-trifluoroethanol (TFE), can achieve deprotection without any acid.[7]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during N-Boc deprotection.
Issue 1: Formation of Side Products (e.g., +56 Da mass shift in LC-MS)
-
Probable Cause: Alkylation of nucleophilic residues by the tert-butyl cation.[4]
-
Recommended Solution:
-
Introduce Scavengers: Add a scavenger or a scavenger cocktail to the reaction mixture to trap the tert-butyl cation. The choice of scavenger depends on the sensitive residues present in your molecule (see Table 1).[3][4]
-
Optimize Reaction Conditions: If side reactions persist, consider lowering the reaction temperature or reducing the reaction time.
-
Issue 2: Incomplete Deprotection
-
Probable Cause: Insufficient acid strength/concentration, short reaction time, low temperature, or steric hindrance.[1][4]
-
Recommended Solution:
-
Increase Acid Concentration/Strength: Gradually increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[3][6]
-
Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS and allow it to proceed until the starting material is consumed.[7]
-
Increase Temperature: Gently warm the reaction mixture (e.g., to 40°C), but be mindful that this may also increase the rate of side reactions.[1][3]
-
For Sterically Hindered Substrates: A combination of a stronger acid, longer reaction time, and gentle warming may be necessary. The use of an effective scavenger cocktail is crucial under these more forcing conditions.[3][4]
-
Issue 3: Cleavage of Other Acid-Sensitive Protecting Groups
-
Probable Cause: The acidic conditions required for Boc deprotection are also cleaving other acid-labile groups like tert-butyl esters or trityl groups.[2]
-
Recommended Solution:
-
Use Milder Conditions: Explore alternative deprotection methods that are milder and more selective (see Table 3).
-
Orthogonal Protecting Group Strategy: In the synthetic design, choose protecting groups that are stable to the conditions required for Boc deprotection.
-
Data Presentation
Table 1: Recommended Scavengers for Sensitive Amino Acid Residues
| Sensitive Residue | Common Scavengers | Rationale |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT) | TIS and TES are highly effective carbocation scavengers. EDT also helps prevent acid-catalyzed oxidation of tryptophan.[4] |
| Methionine (Met) | Thioanisole | Prevents S-alkylation.[8] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT), Thioanisole | Protects the free thiol group from alkylation.[4] |
| Tyrosine (Tyr) | Anisole, Phenol | Competes with the tyrosine phenolic ring for the tert-butyl cation.[4] |
Table 2: Common Acidic Conditions for N-Boc Deprotection
| Reagent | Typical Concentration & Solvent | Typical Time | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM)[6] | 0.5 - 2 hours[9] | Room Temperature | Most common method. Requires careful handling due to corrosiveness. |
| Hydrochloric Acid (HCl) | 4M in 1,4-Dioxane[1][3] | 1 - 4 hours[7] | Room Temperature | A stronger alternative to TFA. The product is isolated as the hydrochloride salt. |
Table 3: Alternative N-Boc Deprotection Methods
| Method/Reagent | Conditions | Typical Time | Advantages | Disadvantages |
| Zinc Bromide (ZnBr₂) | 2-3 equivalents in DCM[2] | 24 - 72 hours[2] | Mild Lewis acid, selective for secondary N-Boc groups.[2] | Slow reaction times, requires stoichiometric or excess reagent.[2] |
| Iron(III) Chloride (FeCl₃) | Catalytic amounts in CH₃CN[2] | Variable | Catalytic, mild conditions.[2] | Workup can be complicated by iron salts.[2] |
| Thermal (Boiling Water) | Reflux (100 °C)[2] | < 15 minutes[2] | Environmentally benign, catalyst-free.[2] | Limited to water-soluble or stable substrates.[2] |
| Oxalyl Chloride/Methanol | 3 equivalents (COCl)₂ in Methanol, RT[10] | 1 - 4 hours[10] | Mild conditions, tolerant of various functional groups.[10] | Potential for formation of undesired side products if not controlled.[11][12] |
| p-Toluenesulfonic Acid (p-TSA) | Neat, ball milling[2] | 10 minutes[2] | Rapid, high yield.[2] | Requires specialized equipment (ball mill). |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Deprotection with TFA/DCM
-
Preparation: Dissolve the N-Boc protected substrate in dichloromethane (DCM).
-
Scavenger Addition (if necessary): Add the appropriate scavenger (e.g., 5-10 equivalents of TIS).[4]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the solution.[3]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3][7]
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[7] The product is typically obtained as the TFA salt.
Protocol 2: General Procedure for N-Boc Deprotection with HCl in Dioxane
-
Preparation: Dissolve the N-Boc protected substrate in a suitable solvent (e.g., methanol, ethyl acetate).[7]
-
Deprotection: Add a 4M solution of HCl in 1,4-dioxane. The reaction is often run with a large excess of HCl.[1]
-
Reaction: Stir the mixture at room temperature. A precipitate of the hydrochloride salt may form.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: If a precipitate forms, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[1]
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing N-Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting Reactions of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate
Welcome to the technical support center for Ethyl N-Boc-4-fluoropiperidine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during chemical transformations of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
A1: The main challenges with this reagent stem from its structure. The 4,4-disubstitution creates significant steric hindrance around the carboxylic acid functionality, which can impede reactions. Additionally, the presence of three distinct functional groups (Boc-protected amine, ethyl ester, and a fluorine atom) requires careful selection of reaction conditions to ensure chemoselectivity.
Q2: Why is the hydrolysis of the ethyl ester sometimes incomplete?
A2: Incomplete hydrolysis can be due to several factors. The steric hindrance at the C4 position can slow down the approach of hydroxide or hydronium ions to the ester carbonyl. Furthermore, standard conditions may not be sufficiently forcing for this substrate. Alkaline hydrolysis is generally preferred as it is irreversible and drives the reaction to completion.
Q3: My N-Boc deprotection reaction is sluggish or results in side products. What could be the cause?
A3: Sluggish N-Boc deprotection can be caused by insufficient acid concentration or short reaction times. The most common side product is the formation of t-butyl adducts, where the reactive t-butyl cation generated during deprotection is trapped by a nucleophile. Using a scavenger, such as triethylsilane or anisole, is highly recommended to prevent this.
Q4: I have successfully hydrolyzed the ester to the carboxylic acid, but the subsequent amide coupling reaction has a low yield. Why?
A4: This is a classic issue related to steric hindrance. The 4,4-disubstituted piperidine ring makes the carboxylic acid sterically congested. Standard amide coupling reagents may be inefficient. More powerful coupling agents or protocols designed for sterically hindered substrates are often necessary to achieve good yields.[1][2][3][4][5]
Troubleshooting Guides
Issue 1: Incomplete Hydrolysis of the Ethyl Ester
If you are observing significant amounts of starting material after your hydrolysis attempt, consider the following:
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time/Temperature | Prolong the reaction time and/or moderately increase the temperature (e.g., to 40-60 °C). Monitor progress by TLC or LC-MS. |
| Inadequate Reagent Concentration | Increase the concentration of the base (e.g., LiOH, NaOH) or acid used for hydrolysis. For alkaline hydrolysis, using a co-solvent like THF or methanol with water can improve solubility and reaction rate. |
| Reversible Reaction (Acid-Catalyzed) | Acid-catalyzed hydrolysis is reversible.[6][7] To drive the reaction to completion, use a large excess of water. However, alkaline hydrolysis (saponification) is irreversible and generally recommended for higher yields.[6] |
| Poor Solubility of Starting Material | Ensure the starting material is fully dissolved. A mixture of THF/water or Methanol/water is often effective for alkaline hydrolysis.[8] |
Issue 2: Incomplete N-Boc Deprotection
If the removal of the Boc group is not proceeding to completion, consult the following:
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Equivalents | Use a strong acid like trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM), typically at a concentration of 20-50%.[9] Alternatively, a 4M solution of HCl in dioxane is very effective. |
| Short Reaction Time or Low Temperature | Most deprotections are run at 0 °C to room temperature. Allow the reaction to stir for at least 1-2 hours and monitor by TLC or LC-MS until no starting material is observed. |
| Formation of Side Products (t-butylation) | The intermediate tert-butyl cation is a reactive electrophile. Add a scavenger like triethylsilane (TES), thioanisole, or anisole to the reaction mixture to trap this cation and prevent it from alkylating your desired product or other nucleophiles. |
Issue 3: Low Yield in Subsequent Amide Coupling Reactions
For difficulties in forming an amide bond after successful hydrolysis to the carboxylic acid:
| Potential Cause | Recommended Solution |
| Steric Hindrance | This is the most likely cause. Standard coupling reagents like EDC/HOBt may be ineffective. Switch to a more potent coupling reagent such as HATU, HBTU, or COMU, which are known to be effective for sterically hindered couplings. |
| Suboptimal Reaction Conditions | Ensure the reaction is performed under anhydrous conditions, as water can hydrolyze activated intermediates. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the amine and coupling reagent relative to the carboxylic acid. |
| Low Reaction Temperature | While starting the reaction at 0 °C is common to control exotherms, allowing the reaction to slowly warm to room temperature and stir overnight can improve conversion for hindered substrates. |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of Ethyl Ester
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq).
-
Stir the mixture vigorously at room temperature overnight. The reaction can be gently heated (e.g., 40 °C) to increase the rate.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully acidify the reaction mixture to pH ~3-4 with dilute HCl (e.g., 1M HCl) at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
Protocol 2: N-Boc Deprotection
-
Dissolve the N-Boc protected piperidine (1.0 eq) in dichloromethane (DCM).
-
Add a scavenger, such as triethylsilane (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10-20 eq, or a 25-50% solution in DCM) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA.
-
The resulting trifluoroacetate salt can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.
Protocol 3: Amide Coupling with a Sterically Hindered Acid
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Boc-4-fluoro-4-carboxypiperidine (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Synthetic pathways for modifying the starting material.
Caption: Troubleshooting workflow for incomplete ester hydrolysis.
Caption: Troubleshooting workflow for low-yield amide coupling.
References
- 1. chimia.ch [chimia.ch]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]
Technical Support Center: Synthesis of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common and direct method for the synthesis of this compound is the electrophilic fluorination of its non-fluorinated precursor, Ethyl N-Boc-piperidine-4-carboxylate. This reaction is typically carried out using an electrophilic fluorine source, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
Q2: What are the potential impurities I might encounter in my final product?
Several impurities can arise during the synthesis. The most common include:
-
Unreacted Starting Material: Ethyl N-Boc-piperidine-4-carboxylate.
-
De-protected Impurity: Ethyl 4-fluoropiperidine-4-carboxylate, resulting from the loss of the Boc protecting group.
-
Hydrolyzed Impurity: N-Boc-4-fluoropiperidine-4-carboxylic acid, formed by the hydrolysis of the ethyl ester.
-
Byproducts from the Fluorinating Agent: Residuals or decomposition products from reagents like Selectfluor®.
Q3: How can I monitor the progress of the fluorination reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC Analysis: Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product. The fluorinated product is typically more polar than the starting material.
-
LC-MS Analysis: This technique can confirm the disappearance of the starting material and the appearance of the product with the expected mass-to-charge ratio (m/z).
Q4: What are the recommended purification methods for the final product?
Flash column chromatography is the most effective method for purifying this compound from the common impurities. A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is typically employed.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive fluorinating agent. | Use a fresh batch of the fluorinating agent. Ensure it has been stored under appropriate conditions (cool and dry). |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be cautious of potential side reactions. | |
| Presence of Unreacted Starting Material | Incomplete reaction. | Increase the reaction time or the stoichiometry of the fluorinating agent. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Formation of De-protected Impurity | Acidic conditions leading to Boc group removal. | Ensure the reaction is performed under neutral or slightly basic conditions. If an acidic workup is necessary, perform it at low temperatures and for a minimal duration. |
| Presence of Hydrolyzed Impurity | Presence of water in the reaction mixture or during workup. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During the workup, avoid prolonged exposure to aqueous acidic or basic conditions. |
| Difficulty in Separating Impurities by Column Chromatography | Inappropriate solvent system. | Optimize the mobile phase for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the electrophilic fluorination of Ethyl N-Boc-piperidine-4-carboxylate.
Materials:
-
Ethyl N-Boc-piperidine-4-carboxylate
-
Selectfluor®
-
Anhydrous Acetonitrile
-
Sodium Bicarbonate (Saturated Aqueous Solution)
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for Column Chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve Ethyl N-Boc-piperidine-4-carboxylate in anhydrous acetonitrile.
-
Add Selectfluor® (1.1 to 1.5 equivalents) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Ethyl N-Boc-piperidine-4-carboxylate | C₁₃H₂₃NO₄ | 257.33 | 120-135 (at 0.5 mmHg) |
| This compound | C₁₃H₂₂FNO₄ | 275.32 | ~319 (at 760 mmHg) |
| Ethyl 4-fluoropiperidine-4-carboxylate | C₈H₁₄FNO₂ | 175.20 | Not readily available |
| N-Boc-4-fluoropiperidine-4-carboxylic acid | C₁₁H₁₈FNO₄ | 247.26 | Not readily available |
Note: Boiling points are approximate and can vary with pressure.
Visualizations
Technical Support Center: Synthesis of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and direct method is the electrophilic fluorination of a precursor, Ethyl N-Boc-4-oxopiperidine-4-carboxylate. This reaction typically utilizes an electrophilic fluorine source, such as Selectfluor®, to introduce the fluorine atom at the 4-position of the piperidine ring.
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields can stem from several factors. Common issues include incomplete reaction, degradation of the starting material or product, and formation of side products. Specific causes could be impure reagents, suboptimal reaction temperature, insufficient reaction time, or issues with the work-up and purification process. Please refer to the Troubleshooting Guide for a detailed breakdown of potential problems and solutions.
Q3: Are there any common side products to be aware of during the synthesis?
A3: Yes, potential side products in the electrophilic fluorination of Ethyl N-Boc-4-oxopiperidine-4-carboxylate can include di-fluorinated products, where a second fluorine atom is added. Additionally, reactions between the fluorinating agent and the solvent or even the N-Boc protecting group, though less common, can occur under certain conditions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to the starting material, you can determine the extent of conversion to the desired product.
Q5: What is the recommended purification method for the final product?
A5: Following the aqueous work-up, the crude product is typically purified by column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any impurities present.
Experimental Protocol: Electrophilic Fluorination
This protocol details a representative procedure for the synthesis of this compound from Ethyl N-Boc-4-oxopiperidine-4-carboxylate using Selectfluor®.
Materials:
-
Ethyl N-Boc-4-oxopiperidine-4-carboxylate
-
Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Anhydrous Acetonitrile (CH₃CN)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated, aqueous)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for column chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl N-Boc-4-oxopiperidine-4-carboxylate (1 equivalent) in anhydrous acetonitrile.
-
Addition of Fluorinating Agent: To the stirred solution, add Selectfluor® (1.1 to 1.5 equivalents) portion-wise at room temperature. Note: The reaction can be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and provides systematic steps for resolution.
Diagram: Synthesis Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Table 1: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action | Expected Improvement |
| Low Yield | Incomplete reaction | - Increase reaction time and continue monitoring. - Gently heat the reaction mixture (e.g., to 40-50 °C) if starting material is stable. - Ensure high purity of starting materials and reagents. | Increased conversion of starting material to product. |
| Degradation of N-Boc group | - Maintain a neutral to slightly basic pH during work-up. - Avoid strong acids. | Minimized formation of de-protected byproducts. | |
| Sub-optimal reagent stoichiometry | - Use a slight excess of Selectfluor® (e.g., 1.2 equivalents). | Drive the reaction to completion. | |
| Impurity Formation | Di-fluorinated byproduct | - Use a controlled amount of Selectfluor® (closer to 1.1 equivalents). - Add the fluorinating agent slowly to the reaction mixture. | Reduced formation of the di-fluorinated species. |
| Unidentified side products | - Ensure the use of anhydrous solvent to prevent hydrolysis. - Check for potential reactivity of the solvent with the fluorinating agent. | Cleaner reaction profile with fewer side products. | |
| Reaction Not Starting | Inactive reagents | - Use freshly opened or properly stored Selectfluor®. - Ensure the starting material is pure and dry. | Initiation of the fluorination reaction. |
| Low reactivity of the substrate | - Consider the use of a mild base to facilitate enolate formation. - Increase the reaction temperature cautiously. | Overcoming the activation energy barrier. |
Diagram: Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common synthesis issues.
Preventing racemization during reactions with Ethyl N-Boc-4-fluoropiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing racemization during chemical reactions involving Ethyl N-Boc-4-fluoropiperidine-4-carboxylate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help maintain the stereochemical integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with this compound?
A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. For this compound, the chiral center is at the C4 position of the piperidine ring. Racemization is a significant concern because the biological activity of a chiral molecule is often associated with a specific enantiomer. The loss of stereochemical purity can lead to reduced efficacy, altered pharmacological profiles, and increased regulatory hurdles in drug development.
Q2: What is the primary chemical cause of racemization in this molecule?
A2: The primary cause of racemization in this compound is the deprotonation of the hydrogen atom at the C4 position (the α-proton) by a base.[1][2] This abstraction forms a planar enolate intermediate.[1][2] Reprotonation of this achiral enolate can occur from either face with equal probability, leading to a mixture of both enantiomers and thus racemization.[2] The acidity of this α-proton is increased by the electron-withdrawing effects of both the adjacent ester group and the fluorine atom, making it more susceptible to abstraction.
Q3: Under what general reaction conditions is racemization most likely to occur?
A3: Racemization is most likely to occur under basic conditions, especially with strong bases and elevated temperatures.[3] Prolonged reaction times, even with weaker bases, can also lead to significant racemization. Acidic conditions can also promote racemization through the formation of a planar enol intermediate, although for this specific molecule, strong acidic conditions might lead to the cleavage of the N-Boc protecting group.[2][4]
Q4: How does the N-Boc protecting group influence the risk of racemization?
A4: The N-Boc (tert-butoxycarbonyl) group is generally stable under basic and nucleophilic conditions, which are the primary conditions that risk racemization at the C4 position.[5][6] Therefore, the Boc group itself does not directly increase the risk of racemization at the alpha-carbon. Its primary role is to protect the piperidine nitrogen during synthesis. However, it's crucial to be aware that the Boc group is labile to strong acids.[4][6] If a reaction requires acidic conditions that could also promote enol formation, the stability of the Boc group should be considered.
Troubleshooting Guide: Preventing Racemization
This guide provides strategies to minimize or prevent racemization during reactions with this compound.
Issue 1: Racemization during base-mediated reactions (e.g., saponification, alkylation).
Root Cause: Formation of a planar enolate intermediate upon deprotonation of the α-proton at C4.
Solutions:
-
Choice of Base:
-
Use a weak, non-nucleophilic base whenever possible.
-
For reactions requiring a strong base, use a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. This favors the formation of the kinetic enolate, which can sometimes be trapped before equilibration and racemization occur.
-
-
Temperature Control:
-
Maintain low reaction temperatures (e.g., -78 °C) to minimize the rate of enolate formation and subsequent proton exchange.
-
-
Reaction Time:
-
Monitor the reaction closely and minimize the reaction time to reduce the exposure of the chiral center to basic conditions.
-
-
Quenching:
-
Quench the reaction with a proton source at low temperature to rapidly reprotonate the enolate before racemization can occur.
-
Issue 2: Racemization during ester hydrolysis (saponification).
Root Cause: The use of strong bases like NaOH or KOH can readily deprotonate the α-proton, leading to racemization before the ester is fully hydrolyzed.
Solutions:
-
Milder Hydrolysis Conditions:
-
Consider using milder reagents for ester hydrolysis that are less likely to cause epimerization. For example, lithium hydroxide (LiOH) in a mixture of THF and water at room temperature or below can be effective.[3]
-
Enzymatic hydrolysis can be a highly stereospecific alternative.
-
-
Careful Monitoring:
-
Follow the reaction progress closely using techniques like TLC or LC-MS to stop the reaction as soon as the starting material is consumed.
-
Data Presentation: Comparison of Reaction Conditions for Ester Hydrolysis
| Base | Solvent | Temperature (°C) | Racemization Risk | Notes |
| NaOH | Methanol/Water | Reflux | High | Standard saponification conditions, high risk of epimerization. |
| LiOH | THF/Water | 0 to RT | Moderate | Milder conditions, but risk still present.[3] |
| KOSiMe₃ | THF | RT | Lower | Can be a milder alternative for sterically hindered esters. |
| Lipase | Buffer | RT | Very Low | Enzymatic hydrolysis is highly stereoselective. |
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Alkylation with Minimal Racemization
-
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound in anhydrous THF and cool the solution to -78 °C.
-
Enolate Formation: Slowly add a solution of freshly prepared LDA (1.1 equivalents) in THF to the reaction mixture while maintaining the temperature at -78 °C. Stir for 30-60 minutes.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide) dropwise and continue stirring at -78 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride at -78 °C.
-
Workup: Allow the mixture to warm to room temperature, extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or SFC to assess the extent of racemization.
Visualizations
Diagram 1: Racemization Mechanism
Caption: Mechanism of base-catalyzed racemization via a planar enolate intermediate.
Diagram 2: Troubleshooting Workflow for Racemization
Caption: A decision-making workflow for troubleshooting and minimizing racemization.
References
Technical Support Center: Managing the Reactivity of the Fluorine Substituent
Welcome to the technical support center for managing the reactivity of the fluorine substituent. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with fluorinated compounds in subsequent reaction steps. Here you will find troubleshooting guides and frequently asked questions to address common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the carbon-fluorine (C-F) bond so unreactive in many subsequent chemical steps?
A1: The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) that can reach up to 130 kcal/mol.[1][2] This exceptional strength is due to several factors:
-
High Electronegativity of Fluorine: Fluorine is the most electronegative element, leading to a highly polarized Cδ+—Fδ− bond with significant ionic character.[1][3] This polarity results in a short and strong bond.
-
Poor Leaving Group Ability: The fluoride anion (F-) is a poor leaving group due to its high basicity and the stability of the C-F bond.[4]
-
Low Polarizability: The fluorine atom's electron cloud is held tightly, making it less polarizable and less susceptible to attack.[4]
These factors contribute to the kinetic inertness of fluoroalkanes, making them resistant to many common chemical transformations.[4][5]
Q2: If the C-F bond is so strong, why are aryl fluorides sometimes more reactive than other aryl halides in Nucleophilic Aromatic Substitution (SNAr) reactions?
A2: This is a key paradox in fluorine chemistry. While the C-F bond is strong, fluorine's powerful electron-withdrawing inductive effect plays a dominant role in SNAr reactions. This effect strongly activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. In SNAr reactions, the rate-determining step is often the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. Therefore, the exceptional ability of fluorine to stabilize the intermediate outweighs its poor leaving group ability, often making fluoroarenes more reactive in SNAr than their chloro-, bromo-, or iodo- counterparts.[6]
Q3: What are the primary strategies for activating an inert C-F bond for subsequent functionalization?
A3: Overcoming the stability of the C-F bond requires specific chemical strategies.[2] Key approaches include:
-
Transition Metal Catalysis: Low-valent transition metals (e.g., Ni, Pd, Rh) can insert into the C-F bond via oxidative addition, enabling cross-coupling reactions.[2][7] This is a powerful tool for forming new C-C, C-H, and C-heteroatom bonds.[7]
-
Lewis Acid Activation: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage.[6]
-
Photoredox Catalysis: Visible light photoredox catalysis can be used to achieve single electron transfer (SET) to the fluorinated substrate, generating a radical anion that can then undergo C-F bond cleavage.[8]
-
Chelation Assistance/Directing Groups: Installing a directing group near the C-F bond can help to position a metal catalyst, enabling regioselective C-F activation.[9]
Q4: How does incorporating fluorine into a drug candidate affect its metabolic stability?
A4: The high strength of the C-F bond is a key reason why fluorine is often introduced into drug candidates.[10][11] Many metabolic processes, particularly those mediated by Cytochrome P450 enzymes, involve the oxidation of C-H bonds. By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, that site is effectively "blocked" from oxidation.[10][12] This can significantly increase the metabolic stability of the drug, leading to a longer half-life in the body and improved pharmacokinetic properties.[11][13]
Troubleshooting Guides
Issue 1: Low or No Reactivity in a C-F Functionalization Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Catalyst Activity | Screen different ligands for the transition metal catalyst. Increase catalyst loading. Ensure the catalyst is not deactivated. | The choice of ligand is critical for the efficiency of the oxidative addition step in C-F activation.[14] Deactivated catalysts will show no turnover. |
| Inappropriate Reaction Temperature | Gradually increase the reaction temperature while monitoring for decomposition. | C-F bond activation often requires significant thermal energy to overcome the high activation barrier.[7][15] |
| Poor Substrate Activation | If the substrate is an electron-rich aryl fluoride, standard SNAr conditions will likely fail. Switch to a transition-metal-catalyzed approach. | Electron-rich systems are not sufficiently activated for traditional SNAr. Metal catalysts can activate these inert bonds through different mechanisms.[6] |
| Reagent Degradation | Use fresh, anhydrous reagents and solvents. | Many organometallic reagents and catalysts are sensitive to moisture and air.[15] |
Issue 2: Undesired Side Reactions (e.g., Elimination, Rearrangement)
| Potential Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Lower the reaction temperature. | Elimination reactions are often favored at higher temperatures.[15] |
| Strongly Basic Conditions | If possible, switch to neutral or acidic conditions. If a base is required, use a non-nucleophilic, sterically hindered base. | Strong bases can promote E2 elimination, especially in aliphatic systems.[15] |
| Formation of Carbocation Intermediates | Switch to a reagent or reaction conditions that favor an SN2-type mechanism over an SN1-type. | SN1 mechanisms proceed through carbocations, which are prone to rearrangement. SN2 reactions avoid this by a direct backside attack.[15] |
| Hydrodefluorination | In metal-catalyzed reactions, ensure the reaction is rigorously free of water or other proton sources. | Proton sources can lead to hydrodefluorination, where the fluorine is replaced by a hydrogen atom. |
Data Presentation
Table 1: Bond Dissociation Energies (BDEs) of Carbon-Halogen and Carbon-Hydrogen Bonds
This table illustrates the exceptional strength of the C-F bond compared to other carbon-halogen and C-H bonds, which is the primary reason for its inertness.
| Bond (in CH₃–X) | Bond Dissociation Energy (kcal/mol) |
| C–F | 115[1] |
| C–H | 104.9[1] |
| C–Cl | 83.7[1] |
| C–Br | 72.1[1] |
| C–I | 57.6[1] |
| Data sourced from reference[1]. Values can vary based on the specific molecular environment. |
Experimental Protocols
Key Experiment: Nickel-Catalyzed Defluoro-Silylation of an Aryl Fluoride
This protocol is a representative example of activating a C-F bond using a transition metal catalyst.
Objective: To replace a fluorine atom on an aromatic ring with a silyl group.
Reaction Scheme: Ar-F + R₃Si-Bpin ---(Ni(0) catalyst)--> Ar-SiR₃
Materials:
-
Fluoroaromatic substrate (e.g., hexafluorobenzene)
-
Silylborane reagent (e.g., (Me₃Si)Bpin)
-
Ni(0) catalyst (e.g., Ni(cod)₂)
-
Ligand (e.g., a bidentate phosphine ligand)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk line or glovebox for maintaining an inert atmosphere
Procedure:
-
Setup: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). The reaction should be set up in a glovebox or using Schlenk techniques.[2]
-
Reagent Preparation: In the glovebox, add the fluoroaromatic substrate (1.0 equiv.), the silylborane reagent (1.2 equiv.), the Ni(0) catalyst (e.g., 5 mol%), and the ligand (e.g., 5 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Reaction Execution: Add the anhydrous solvent via syringe. Seal the flask and bring it out of the glovebox. Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80-120 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.[15]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.[15]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers.[15]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired defluoro-silylated product.[15]
Visualizations
Logical Workflow for Troubleshooting C-F Bond Activation
This diagram outlines a systematic approach to troubleshooting a challenging C-F bond functionalization reaction.
Caption: A logical workflow for troubleshooting C-F bond activation experiments.
Factors Influencing C-F Bond Reactivity
This diagram illustrates the balance of factors that determine whether a C-F bond will be inert or reactive in a given chemical context.
Caption: Key factors determining the inertness versus reactivity of C-F bonds.
References
- 1. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 4. Transition metal assisted activation of relatively inert and strong element element bonds - Professur für Anorganische Chemie [chemie.uni-wuerzburg.de]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. inhancetechnologies.com [inhancetechnologies.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pharmacyjournal.org [pharmacyjournal.org]
- 14. C-F bond activation | Zhu Group at the Chinese University of Hong Kong, Shenzhen [junzhu.chem8.org]
- 15. benchchem.com [benchchem.com]
Stability issues of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound?
A1: this compound contains two functional groups susceptible to degradation under common experimental conditions: the N-Boc protecting group and the ethyl ester. The N-Boc group is highly sensitive to acidic conditions, while the ethyl ester is prone to hydrolysis under basic conditions.
Q2: Under what specific acidic conditions is the N-Boc group likely to be cleaved?
A2: The N-Boc (tert-butyloxycarbonyl) group is labile in the presence of strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), which are often used for its removal.[1] Even milder acidic conditions, such as the use of 0.1% TFA in HPLC mobile phases, can lead to the gradual cleavage of the Boc group, particularly if the sample is exposed for extended periods or heated during solvent evaporation.[2]
Q3: What happens to the ethyl ester group under acidic conditions?
A3: Under acidic conditions, the ethyl ester can undergo hydrolysis to yield the corresponding carboxylic acid and ethanol.[3][4][5][6] This reaction is an equilibrium process and is typically catalyzed by dilute strong acids like hydrochloric or sulfuric acid.[6][7]
Q4: Is this compound stable under basic conditions?
A4: While the N-Boc group is generally stable to most basic and nucleophilic reagents, the ethyl ester is not.[8][9] The ester will readily undergo saponification (hydrolysis) in the presence of bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to form the corresponding carboxylate salt and ethanol.[7][10][11][12] This reaction is irreversible and typically proceeds to completion.[6][11]
Q5: I am observing an unexpected loss of my starting material during my reaction work-up. Could this be a stability issue?
A5: Yes, unexpected loss of starting material is a common sign of compound instability. If your work-up involves either acidic or basic aqueous solutions, you are likely experiencing degradation of your compound. It is crucial to maintain a neutral pH and avoid high temperatures during extraction and purification steps.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Appearance of a new, more polar spot/peak by TLC/LC-MS corresponding to the de-Boc product. | Cleavage of the N-Boc protecting group due to exposure to acidic conditions. | - Neutralize any acidic reagents or solutions before they come into contact with your compound.- Use buffered aqueous solutions for extractions.- If using reverse-phase HPLC, consider using a mobile phase with a neutral or slightly acidic pH modifier that is less harsh than TFA, such as formic acid or ammonium acetate, and avoid heating during solvent evaporation.[2] |
| Appearance of a new, more polar spot/peak by TLC/LC-MS corresponding to the carboxylic acid. | Hydrolysis of the ethyl ester due to exposure to acidic or basic conditions. | - Ensure all aqueous solutions used in work-up are pH neutral.- Avoid the use of strong bases like NaOH or KOH for extractions or washes.- If basic conditions are required for your reaction, perform the reaction at the lowest possible temperature and for the shortest possible time. |
| Low recovery of the compound after purification. | Degradation of the compound on silica gel during column chromatography. | - Consider using a less acidic grade of silica gel or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent).- Alternative purification methods such as preparative HPLC with a neutral mobile phase or crystallization could be explored. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay buffer. | - Assess the stability of the compound in the specific assay buffer under the assay conditions (time, temperature).- Prepare stock solutions in an appropriate anhydrous, neutral solvent and add them to the assay medium immediately before the experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure to assess the stability of this compound under acidic conditions.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Treatment:
-
To a known volume of the stock solution, add an equal volume of an aqueous acidic solution (e.g., 0.1 M HCl).
-
Incubate the mixture at a controlled temperature (e.g., room temperature or 40°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the aliquot with a suitable base (e.g., 0.1 M NaOH or a saturated sodium bicarbonate solution) to stop the degradation.
-
Dilute the neutralized sample with the initial mobile phase for analysis.
-
-
Analytical Method:
-
Analyze the samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).[13] The method should be able to separate the parent compound from its potential degradation products (the de-Boc piperidine and the carboxylic acid).
-
Quantify the percentage of the remaining parent compound at each time point.
-
Protocol 2: Forced Degradation Study under Basic Conditions
This protocol is designed to evaluate the stability of the compound under basic conditions.
-
Sample Preparation: Prepare a stock solution of the compound as described in Protocol 1.
-
Basic Treatment:
-
To a known volume of the stock solution, add an equal volume of an aqueous basic solution (e.g., 0.1 M NaOH).
-
Incubate the mixture at a controlled temperature.
-
-
Time-Point Analysis:
-
At designated time points, withdraw an aliquot and immediately neutralize it with a suitable acid (e.g., 0.1 M HCl).
-
Dilute the neutralized sample for analysis.
-
-
Analytical Method:
-
Analyze the samples using the same validated HPLC method as in Protocol 1 to determine the extent of degradation.
-
Visualizations
Caption: Degradation pathways under acidic conditions.
Caption: Degradation pathway under basic conditions.
Caption: General workflow for stability assessment.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homework.study.com [homework.study.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 11. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ijper.org [ijper.org]
Technical Support Center: Protecting Groups for 4-Fluoropiperidine-4-carboxylate
This technical support center provides guidance and troubleshooting for the selection and use of alternative protecting groups for the nitrogen atom of 4-fluoropiperidine-4-carboxylate, a key building block for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the nitrogen of 4-fluoropiperidine-4-carboxylate?
A1: The most common protecting groups for the piperidine nitrogen are the same as those widely used in peptide synthesis. These include:
-
tert-Butoxycarbonyl (Boc): This is a widely used acid-labile protecting group.
-
Carbobenzyloxy (Cbz or Z): This group is typically removed by catalytic hydrogenolysis.[1][2]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): This is a base-labile protecting group, often employed in solid-phase synthesis.[3]
Q2: Why would I need an alternative protecting group to the common ones?
A2: Alternative protecting groups are essential when orthogonality is required in a multi-step synthesis.[4] Orthogonal protecting groups can be removed under specific conditions without affecting other protecting groups in the molecule.[4][5] This is crucial when you need to selectively deprotect the piperidine nitrogen while other functional groups in your molecule remain protected. For example, if your molecule contains acid-sensitive groups, using a Boc group would be problematic during deprotection.
Q3: What are some viable alternative protecting groups for 4-fluoropiperidine-4-carboxylate?
A3: Besides Boc, Cbz, and Fmoc, other useful protecting groups include:
-
Allyloxycarbonyl (Alloc): This group is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. It is selectively cleaved using a palladium(0) catalyst.[5]
-
2-(Trimethylsilyl)ethoxycarbonyl (Teoc): This silicon-based protecting group is stable to a wide range of conditions but can be removed with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[1]
Q4: How does the fluorine atom at the 4-position affect the reactivity and protection of the piperidine nitrogen?
A4: The electron-withdrawing nature of the fluorine atom can slightly decrease the nucleophilicity of the piperidine nitrogen. However, this effect is generally not significant enough to prevent standard protection reactions. The primary consideration is the stability of the protecting group and the fluorinated ring to the deprotection conditions. For instance, strong acidic conditions for Boc deprotection could potentially be harsh on the C-F bond, although it is generally stable.
Troubleshooting Guides
Issue 1: Incomplete Protection Reaction
-
Symptom: TLC or LC-MS analysis shows the presence of starting material (unprotected 4-fluoropiperidine-4-carboxylate) after the reaction.
-
Possible Causes & Solutions:
-
Insufficient Reagent: The protecting group reagent (e.g., Boc-anhydride, Cbz-Cl) or the base may be insufficient. Increase the equivalents of the reagent and/or base.
-
Low Reactivity: The reaction may be sluggish. Consider increasing the reaction temperature or extending the reaction time. For sterically hindered substrates, using a more reactive protection agent (e.g., the chloroformate instead of the anhydride) might be beneficial.
-
Poor Solubility: The starting material may not be fully dissolved in the reaction solvent. Try a different solvent or a co-solvent system to ensure complete dissolution.
-
Issue 2: Difficult or Incomplete Deprotection
-
Symptom: The protecting group is not fully removed after the standard deprotection procedure, as indicated by analytical methods.
-
Possible Causes & Solutions:
-
Boc Deprotection (Acidic):
-
Insufficient Acid: Increase the concentration of the acid (e.g., use neat TFA instead of a solution in DCM) or the reaction time.[6][7] For substrates prone to acid-catalyzed degradation, using a milder acid like 4M HCl in dioxane for a longer duration can be an alternative.[6]
-
Steric Hindrance: In sterically hindered cases, gentle heating (e.g., to 40-50 °C) may be required, but should be done with caution to avoid side reactions.[6]
-
-
Cbz Deprotection (Hydrogenolysis):
-
Catalyst Poisoning: The palladium catalyst can be poisoned by sulfur-containing compounds or other impurities. Ensure the substrate and solvent are pure. Using a fresh batch of catalyst is recommended.
-
Inefficient Hydrogen Transfer: Ensure proper mixing and a sufficient hydrogen atmosphere (balloon or hydrogenation apparatus). For difficult cases, transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexadiene can be more effective.
-
-
Fmoc Deprotection (Basic):
-
Peptide Aggregation (in solid-phase synthesis): If the piperidine is part of a larger peptide on a solid support, aggregation can hinder reagent access. Use a stronger deprotection cocktail (e.g., with DBU) or perform a double deprotection.[3]
-
Incomplete Reaction in Solution: Increase the concentration of piperidine or the reaction time. Ensure the solvent (e.g., DMF) is of high quality.
-
-
Alloc Deprotection (Palladium-catalyzed):
-
Teoc Deprotection (Fluoride-mediated):
-
Insufficient Fluoride Source: Increase the equivalents of the fluoride source (e.g., TBAF).
-
Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can affect the efficiency of the fluoride reagent.
-
-
Issue 3: Formation of Side Products During Deprotection
-
Symptom: TLC or LC-MS analysis shows the presence of unexpected impurities after the deprotection step.
-
Possible Causes & Solutions:
-
Boc Deprotection:
-
t-Butylation: The tert-butyl cation generated during deprotection can alkylate nucleophilic functional groups. The addition of a scavenger like anisole or triisopropylsilane (TIS) to the deprotection cocktail can trap this cation.[6]
-
-
Cbz Deprotection:
-
Incomplete Hydrogenolysis: If other reducible functional groups are present (e.g., alkenes, alkynes, nitro groups), they may also be reduced. Careful monitoring of the reaction is necessary.
-
-
Fmoc Deprotection:
-
Dibenzofulvene Adducts: The dibenzofulvene byproduct of Fmoc cleavage can react with the deprotected amine. The use of a secondary amine like piperidine as the base effectively traps this byproduct.[3]
-
-
Data Presentation
Table 1: Comparison of Common Protecting Groups for 4-Fluoropiperidine-4-carboxylate
| Protecting Group | Abbreviation | Protection Reagent(s) | Typical Protection Yield | Deprotection Conditions | Typical Deprotection Yield | Orthogonality |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O, Boc-Cl | >90% | Strong acid (e.g., TFA, HCl in dioxane)[6][7] | >90% | Stable to base and hydrogenolysis. |
| Carbobenzyloxy | Cbz, Z | Benzyl chloroformate (Cbz-Cl) | >90% | H₂/Pd-C (Catalytic Hydrogenolysis)[1][2] | >90% | Stable to acid and base. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | >95% | Base (e.g., 20% piperidine in DMF)[3] | >95% | Stable to acid and hydrogenolysis. |
| Allyloxycarbonyl | Alloc | Allyl chloroformate (Alloc-Cl) | >85% | Pd(PPh₃)₄, scavenger (e.g., PhSiH₃)[5] | >85% | Stable to acid and base. |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Teoc-OSu, Teoc-Cl | >90% | Fluoride source (e.g., TBAF)[1] | >85% | Stable to acid, base, and hydrogenolysis. |
Note: Yields are approximate and can vary depending on the specific reaction conditions and the scale of the reaction.
Experimental Protocols
Protocol 1: Boc Protection of 4-Fluoropiperidine-4-carboxylate
-
Dissolve 4-fluoropiperidine-4-carboxylate (1.0 equiv.) in a suitable solvent such as a 1:1 mixture of dioxane and water.
-
Add sodium carbonate (2.0 equiv.) and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the N-Boc protected product.
Protocol 2: Cbz Protection of 4-Fluoropiperidine-4-carboxylate
-
Dissolve 4-fluoropiperidine-4-carboxylate (1.0 equiv.) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (2.5 equiv.) and stir until dissolved.
-
Cool the reaction mixture to 0 °C.
-
Add benzyl chloroformate (1.2 equiv.) dropwise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with water and wash with diethyl ether to remove excess benzyl chloroformate.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Protocol 3: Fmoc Protection of 4-Fluoropiperidine-4-carboxylate
-
Suspend 4-fluoropiperidine-4-carboxylate (1.0 equiv.) in a mixture of acetone and water.
-
Add sodium carbonate (2.0 equiv.) and stir until dissolved.
-
Cool the mixture to 0 °C.
-
Add a solution of Fmoc-Cl (1.1 equiv.) in acetone dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, remove the acetone under reduced pressure.
-
Acidify the aqueous solution to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Fmoc protected product.
Mandatory Visualizations
Caption: General experimental workflow for the protection and deprotection of 4-fluoropiperidine-4-carboxylate.
Caption: Logical relationship of orthogonal protecting group strategy, allowing for selective deprotection.
References
Technical Support Center: Overcoming Poor Solubility of Intermediates in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the poor solubility of intermediates during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction intermediate has precipitated out of the solution. What are the initial steps I should take to troubleshoot this issue?
A1: When an intermediate precipitates, it can halt the reaction and complicate purification. Initial troubleshooting should involve a systematic approach to identify the cause and find a suitable solution.
-
Characterize the Precipitate: First, confirm that the precipitate is indeed your intermediate and not a byproduct or starting material. This can be done by isolating a small sample and using analytical techniques like NMR, LC-MS, or IR spectroscopy.
-
Solvent Screening: The immediate cause of precipitation is often poor solubility in the current solvent system. A systematic solvent screening is recommended to find a more suitable solvent or solvent mixture.[1]
-
Review Reaction Conditions: Changes in temperature, concentration, or pH during the reaction can lead to precipitation. Analyze the reaction conditions leading up to the precipitation.
Q2: How can I systematically screen for a better solvent for my poorly soluble intermediate?
A2: A systematic solvent screening process can efficiently identify an optimal solvent system.
-
Initial Solvent Selection: Choose a diverse range of solvents with varying polarities. Common choices include aprotic polar solvents (e.g., DMSO, DMF, NMP), polar protic solvents (e.g., ethanol, methanol), and less polar solvents (e.g., THF, 2-MeTHF, toluene).[2][3]
-
Small-Scale Solubility Tests: In parallel, test the solubility of a small, known amount of your isolated intermediate in a fixed volume of each selected solvent at both room temperature and elevated temperature.
-
Binary Mixtures: If single solvents are not effective, explore binary solvent systems.[4][5] Start with mixtures of a good solvent and a poor solvent to fine-tune solubility.
-
Consider Downstream Processes: The chosen solvent must be compatible with the subsequent reaction steps and purification process.
Q3: Can adjusting the pH of the reaction mixture improve the solubility of my intermediate?
A3: Yes, for ionizable compounds, pH modification is a powerful technique to enhance solubility.[6][7]
-
Acidic Intermediates: For intermediates with acidic functional groups (e.g., carboxylic acids, phenols), increasing the pH by adding a base (e.g., sodium bicarbonate, triethylamine) will deprotonate the acidic group, forming a more soluble salt.[8]
-
Basic Intermediates: For intermediates with basic functional groups (e.g., amines), decreasing the pH by adding an acid (e.g., hydrochloric acid, acetic acid) will protonate the basic group, forming a more soluble salt.[9][10]
It is crucial to ensure that the pH change does not induce unwanted side reactions or degradation of your intermediate.
Q4: What are co-solvents and how can they help in solubilizing my intermediate?
A4: Co-solvents are water-miscible organic solvents that are added in small amounts to a primary solvent to increase the solubility of a poorly soluble compound.[4][11] They work by reducing the polarity of the overall solvent system, which can better solvate nonpolar or weakly polar intermediates.[3][12]
Commonly used co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Propylene glycol
When using co-solvents, it is important to consider their potential toxicity and compatibility with the reaction chemistry.[2]
Q5: My intermediate is not ionizable and is still poorly soluble in common organic solvents. What other techniques can I try?
A5: For non-ionizable and highly insoluble intermediates, several advanced techniques can be employed:
-
Solid Dispersions: This involves dispersing the intermediate in an inert, highly soluble carrier matrix at a solid state.[13][14][15] The drug is present as very fine crystalline or amorphous particles, which can lead to a higher dissolution rate.[16] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[14]
-
Particle Size Reduction: Decreasing the particle size of the intermediate increases its surface area, which can lead to a faster dissolution rate.[12][17][18] Techniques include micronization and nanosuspension.[12]
-
Use of Solubilizing Agents: Surfactants can be used to form micelles that encapsulate the poorly soluble intermediate, increasing its apparent solubility.[19]
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Intermediate Precipitation
This guide provides a logical workflow for addressing the precipitation of a synthetic intermediate.
Data Presentation: Comparison of Solubility Enhancement Techniques
The following table summarizes the effectiveness of various solubility enhancement techniques. The values represent typical fold-increases in solubility but can vary significantly based on the specific intermediate and solvent system.
| Technique | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | 10 - 1,000 | Simple, effective for ionizable compounds.[2][9] | Risk of chemical degradation, not applicable to neutral compounds.[2] |
| Co-solvency | 2 - 100 | Simple to implement, can be combined with other methods.[2][12] | Potential for co-solvent toxicity, may complicate downstream processing.[2] |
| Solid Dispersion | 5 - 200 | Significant solubility enhancement, suitable for amorphous and crystalline materials.[6][16] | Can be complex to prepare, potential for physical instability (recrystallization).[19] |
| Particle Size Reduction | 2 - 10 | Increases dissolution rate.[12] | Does not increase equilibrium solubility, can be energy-intensive.[20] |
| Use of Surfactants | 5 - 50 | Effective at low concentrations. | Potential for foaming, can interfere with analytical methods.[19] |
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This protocol outlines a standard procedure for determining the equilibrium solubility of an intermediate.[21]
Materials:
-
Poorly soluble intermediate
-
A selection of solvents for screening
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.22 µm or 0.45 µm)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of the intermediate to a glass vial. The exact amount should be enough to ensure that undissolved solids remain at equilibrium.
-
Add a known volume of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of your detection method.
-
Analyze the concentration of the intermediate in the diluted solution using a calibrated HPLC or UV-Vis method.
-
Calculate the solubility of the intermediate in the tested solvent (e.g., in mg/mL or µg/mL).
Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method
This protocol describes a common laboratory-scale method for preparing a solid dispersion to enhance the solubility of an intermediate.[14][16]
Materials:
-
Poorly soluble intermediate
-
Water-soluble carrier (e.g., PEG 4000, PVP K30)
-
Common solvent that dissolves both the intermediate and the carrier (e.g., ethanol, methanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the poorly soluble intermediate and the water-soluble carrier in a predetermined ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve both the intermediate and the carrier in a minimal amount of the common solvent in a round-bottom flask.
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.
-
Continue evaporation until a solid film or mass is formed on the walls of the flask.
-
Further dry the solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator to protect it from moisture.
-
The solubility and dissolution rate of the intermediate in the solid dispersion can then be determined and compared to the unprocessed intermediate.
References
- 1. Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajptonline.com [ajptonline.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. geoinfo.nmt.edu [geoinfo.nmt.edu]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. wjbphs.com [wjbphs.com]
- 13. researchgate.net [researchgate.net]
- 14. jddtonline.info [jddtonline.info]
- 15. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development, characterization and solubility study of solid dispersions of Cefuroxime Axetil by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 18. Understanding Particle Size Reduction: Techniques and Applications [idexindia.in]
- 19. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpbr.in [ijpbr.in]
- 21. lup.lub.lu.se [lup.lub.lu.se]
Validation & Comparative
Characterization of compounds derived from Ethyl N-Boc-4-fluoropiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of compounds derived from Ethyl N-Boc-4-fluoropiperidine-4-carboxylate, focusing on their synthesis, characterization, and biological activities. The data presented is intended to aid researchers in evaluating the potential of these derivatives as therapeutic agents.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of biologically active compounds. The introduction of a fluorine atom at the 4-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. This guide focuses on N-substituted 4-fluoropiperidine-4-carboxamide derivatives, a class of compounds accessible from this compound, and evaluates their potential in drug discovery.
Synthesis of N-Substituted 4-Fluoropiperidine-4-Carboxamide Derivatives
The general synthetic route to N-substituted 4-fluoropiperidine-4-carboxamides from this compound involves a two-step process. First, the Boc protecting group is removed under acidic conditions. The resulting secondary amine is then coupled with a carboxylic acid to form the corresponding amide.
digraph "Synthesis_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4", penwidth=1.5];
Start [label="this compound"];
Step1 [label="Boc Deprotection\n(e.g., TFA in DCM)"];
Intermediate [label="Ethyl 4-fluoropiperidine-4-carboxylate"];
Step2 [label="Amide Coupling\n(Amine + Carboxylic Acid, Coupling Agent)"];
Product [label="N-Substituted\n4-Fluoropiperidine-4-carboxamide"];
Start -> Step1;
Step1 -> Intermediate;
Intermediate -> Step2;
Step2 -> Product;
}
Mechanism of action for antihypertensive derivatives.
Conclusion
N-substituted 4-fluoropiperidine-4-carboxamide derivatives represent a promising class of compounds with tunable biological activities. The synthetic accessibility from this compound allows for the generation of diverse libraries for structure-activity relationship (SAR) studies. The presented data on antihypertensive agents highlights the potential of these scaffolds in drug discovery. Further exploration of different N-substituents is warranted to identify novel candidates for various therapeutic targets.
Biological activity of molecules containing the 4-fluoropiperidine-4-carboxylate scaffold
Despite the prevalence of the piperidine ring in a vast array of pharmaceuticals, a comprehensive biological activity profile for molecules specifically containing the 4-fluoropiperidine-4-carboxylate scaffold remains largely undefined in publicly accessible scientific literature. While research on structurally related compounds provides tantalizing clues to their potential therapeutic applications, a direct and detailed investigation into this specific chemical entity is notably absent.
The piperidine motif is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties that can enhance drug-like characteristics. The introduction of a fluorine atom can further modulate properties such as basicity, metabolic stability, and binding affinity, making fluorinated piperidines attractive building blocks in drug design. However, the specific placement of both a fluorine atom and a carboxylate group at the 4-position of the piperidine ring creates a unique chemical scaffold whose biological activities have yet to be thoroughly explored and documented.
Structurally Related Compounds and Their Biological Activities
While direct data on the 4-fluoropiperidine-4-carboxylate scaffold is scarce, examining the biological activities of analogous structures offers insights into its potential. Research on various piperidine-4-carboxylate and fluorinated piperidine derivatives has revealed a broad spectrum of pharmacological effects.
Piperidine-4-Carboxamide and -Carboxylate Derivatives
Derivatives of piperidine-4-carboxamide and -carboxylate have been investigated for a range of therapeutic targets. For instance, certain piperidine-4-carboxamide derivatives have been synthesized and evaluated as inhibitors of DNA gyrase, a crucial bacterial enzyme, suggesting potential as antibacterial agents.[1] Others have shown activity as T-type calcium channel blockers, which are implicated in cardiovascular and neurological disorders.[2] Additionally, the piperidine-4-carboxylate moiety has been incorporated into molecules targeting enzymes like secretory glutaminyl cyclase (sQC), which is involved in the pathology of Alzheimer's disease.
Fluorinated Piperidine Derivatives
The strategic placement of fluorine atoms on the piperidine ring has been shown to significantly impact biological activity. For example, derivatives of 3-fluoropiperidine have been developed as radiotracers for PET imaging of NMDA receptors, which are critical in neurotransmission. This highlights how fluorination can be used to fine-tune the properties of piperidine-based molecules for specific biological applications.
Potential Therapeutic Applications: An Extrapolation
Based on the activities of these related scaffolds, molecules containing the 4-fluoropiperidine-4-carboxylate core could plausibly be explored for a variety of therapeutic areas:
-
Oncology: The piperidine scaffold is a common feature in many anticancer agents. The unique electronic properties conferred by the fluorine and carboxylate groups could lead to novel interactions with cancer-related targets.
-
Infectious Diseases: As seen with piperidine-4-carboxamide derivatives targeting DNA gyrase, the 4-fluoropiperidine-4-carboxylate scaffold could serve as a template for the development of new antibacterial or antifungal agents.
-
Central Nervous System (CNS) Disorders: The prevalence of piperidine-containing molecules in CNS drugs, coupled with the ability of fluorine to modulate blood-brain barrier penetration, suggests potential for treating neurological and psychiatric conditions.
The Path Forward: A Call for Investigation
The absence of detailed biological data for the 4-fluoropiperidine-4-carboxylate scaffold represents a significant knowledge gap in medicinal chemistry. To unlock the potential of this unique chemical entity, a systematic investigation is required. This would involve the synthesis of a library of derivatives with diverse substitutions on the piperidine nitrogen and modifications of the carboxylate group. Subsequent screening of these compounds against a wide range of biological targets would be essential to identify and characterize their pharmacological profiles.
Such studies would not only elucidate the structure-activity relationships (SAR) for this particular scaffold but could also pave the way for the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Experimental Considerations
While specific experimental protocols for the 4-fluoropiperidine-4-carboxylate scaffold are not available, general methodologies for assessing the biological activity of related compounds can be adapted. These would typically include:
-
Enzyme Inhibition Assays: To determine the potency of compounds against specific enzyme targets (e.g., kinases, proteases, transferases), IC50 values would be determined using appropriate substrates and detection methods (e.g., fluorescence, absorbance).
-
Cell-Based Assays: To evaluate the effect of the compounds on cellular processes, various assays measuring cell viability, proliferation, apoptosis, or specific signaling pathways would be employed.
-
Receptor Binding Assays: To identify and characterize interactions with specific receptors, radioligand binding assays or other biophysical methods would be utilized to determine binding affinities (Ki values).
Visualizing the Research Gap
The current state of research can be visualized as a branching path where the biological activities of related scaffolds are known, but the path for the 4-fluoropiperidine-4-carboxylate scaffold remains unexplored.
Figure 1. Known biological activities of related scaffolds and the unexplored potential of the 4-fluoropiperidine-4-carboxylate scaffold.
References
- 1. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate and its Non-fluorinated Analogs for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a key strategy for optimizing drug candidates. This guide provides a detailed comparison of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate and its non-fluorinated counterpart, Ethyl N-Boc-piperidine-4-carboxylate, offering insights into the impact of fluorination on key physicochemical and metabolic properties.
The introduction of fluorine into piperidine rings, a common motif in pharmaceuticals, can significantly alter a molecule's properties, including its basicity, lipophilicity, and metabolic stability.[1][2] These modifications can, in turn, influence a drug's pharmacokinetic and pharmacodynamic profile. This guide presents a summary of available data, general principles, and detailed experimental protocols to inform the selection and application of these valuable building blocks in drug discovery programs.
Physicochemical Properties: A Head-to-Head Comparison
| Property | This compound | Ethyl N-Boc-piperidine-4-carboxylate | Impact of Fluorination |
| Molecular Formula | C₁₃H₂₂FNO₄[4] | C₁₃H₂₃NO₄ | Addition of one fluorine atom |
| Molecular Weight | 275.32 g/mol [4] | 257.33 g/mol | Increase of ~18 g/mol |
| Boiling Point | 319°C at 760 mmHg[4] | 120-135°C at 0.5 mmHg | Significant increase |
| pKa (predicted) | Expected to be lower | -2.23 (Predicted)[5] | The high electronegativity of fluorine is expected to lower the basicity of the piperidine nitrogen, resulting in a lower pKa.[3] |
| LogP (calculated) | Expected to be higher | 2.1966 | The introduction of a single fluorine atom generally increases the lipophilicity of a molecule.[6] |
| Metabolic Stability | Expected to be higher | Lower | The strong C-F bond can block sites of metabolism, leading to increased metabolic stability.[1][2] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of the non-fluorinated analog and for the characterization and evaluation of both compounds are provided below.
Synthesis of Ethyl N-Boc-piperidine-4-carboxylate
A common procedure for the synthesis of Ethyl N-Boc-piperidine-4-carboxylate involves the reaction of ethyl isonipecotate with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.
Experimental Protocol:
-
Dissolve ethyl isonipecotate (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane at 0°C.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Upon reaction completion, wash the mixture sequentially with a potassium bisulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
General Protocol for the Synthesis of this compound
While a specific protocol for this exact molecule is not detailed in the available literature, a general approach involves the fluorination of a suitable precursor. One possible route, adapted from the synthesis of similar compounds, involves the electrophilic fluorination of an enolate intermediate.
Conceptual Experimental Workflow:
Caption: Conceptual workflow for the synthesis of the fluorinated analog.
Experimental Protocol for pKa Determination
The pKa of the piperidine nitrogen can be determined by potentiometric titration.
Methodology:
-
Prepare a solution of the test compound in deionized water with a known ionic strength (e.g., 0.01 M KCl).
-
Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M) at a constant temperature (e.g., 25°C).
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is determined as the pH at the half-equivalence point.[7]
Experimental Protocol for LogP/LogD Measurement
The lipophilicity of the compounds can be determined using the shake-flask method followed by HPLC analysis.
Methodology:
-
Prepare a solution of the test compound in a biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4 for LogD).
-
Agitate the mixture vigorously to allow for partitioning of the compound between the two phases.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a validated HPLC method.
-
Calculate the LogP (or LogD) as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Experimental Protocol for In Vitro Metabolic Stability Assay
The metabolic stability of the compounds can be assessed by incubating them with liver microsomes and monitoring the disappearance of the parent compound over time.
Methodology:
-
Prepare an incubation mixture containing the test compound, liver microsomes (e.g., human or rat), and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Incubate the mixture at 37°C.
-
At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.[2]
Caption: General workflow for in vitro metabolic stability assessment.
Biological Context: Inhibition of Tumor Necrosis Factor-alpha Converting Enzyme (TACE)
The non-fluorinated analog, Ethyl N-Boc-piperidine-4-carboxylate, is utilized in the synthesis of inhibitors for Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17.[5] TACE is a key enzyme in the inflammatory cascade, responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form (sTNF-α).[8] Dysregulation of TACE activity is implicated in numerous inflammatory diseases.
Caption: Simplified TACE signaling pathway and the role of inhibitors.
The development of potent and selective TACE inhibitors is a significant area of research. The choice between a fluorinated and non-fluorinated piperidine core for such inhibitors would depend on the desired balance of properties. The increased metabolic stability and potentially altered binding affinity conferred by fluorination could be advantageous, but this must be weighed against possible changes in off-target effects and overall physicochemical properties.
Conclusion
The strategic fluorination of the N-Boc-piperidine-4-carboxylate scaffold offers a powerful tool for modulating key drug-like properties. While experimental data for this compound is limited, the established principles of fluorine chemistry suggest that it will exhibit lower basicity, higher lipophilicity, and enhanced metabolic stability compared to its non-fluorinated analog. The provided experimental protocols offer a framework for the direct comparison of these compounds in a laboratory setting. For drug discovery programs targeting enzymes such as TACE, a thorough evaluation of both fluorinated and non-fluorinated building blocks is crucial for the identification of optimal clinical candidates.
References
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CAS 416852-82-9 | this compound - Synblock [synblock.com]
- 5. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Inflammatory Markers as Prognostic Factors in the Treatment of Hepatocellular Carcinoma (HCC) with Degradable Starch Microspheres by Transarterial Chemoembolization (DSM-TACE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Forward and Reverse Signaling Mediated by Transmembrane Tumor Necrosis Factor-Alpha and TNF Receptor 2: Potential Roles in an Immunosuppressive Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro ADME Properties of Tyrosine Kinase Inhibitors Derived from 2,4-dichloro-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Bosutinib, a prominent tyrosine kinase inhibitor synthesized using the 2,4-dichloro-5-methoxyaniline building block, alongside other key tyrosine kinase inhibitors, Dasatinib and Imatinib. The data presented is crucial for understanding the drug-like properties of these compounds and for guiding the development of new chemical entities.
Introduction to 2,4-dichloro-5-methoxyaniline in Drug Synthesis
The substituted aniline, 2,4-dichloro-5-methoxyaniline, serves as a critical starting material in the synthesis of various pharmacologically active molecules. Its structural motif is particularly important in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. One of the most notable drugs synthesized from this building block is Bosutinib, a dual inhibitor of the Src and Abl tyrosine kinases.[1] Bosutinib is indicated for the treatment of chronic, accelerated, or blast phase Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML) in adult patients with resistance or intolerance to prior therapy.[2]
This guide will compare the in vitro ADME properties of Bosutinib with two other significant tyrosine kinase inhibitors used in the treatment of CML, Dasatinib and Imatinib, to provide a comprehensive overview for researchers in the field.
Comparative In Vitro ADME Data
The following table summarizes key in vitro ADME parameters for Bosutinib, Dasatinib, and Imatinib. These parameters are essential for predicting a drug's pharmacokinetic behavior in vivo.
| In Vitro ADME Property | Bosutinib | Dasatinib | Imatinib |
| Permeability | High intrinsic permeability[3] | High intrinsic permeability in Caco-2 cells[3] | High bioavailability (98%) suggests good permeability[4] |
| Metabolic Stability | Primarily metabolized by CYP3A4[5] | Primarily cleared via metabolism[3] | Mainly biotransformed by CYP3A4[6] |
| Plasma Protein Binding | Highly bound to plasma proteins (>90%)[3] | High serum protein binding values (>90%)[3] | Approximately 95% bound to plasma proteins[4] |
| CYP450 Inhibition | Weak inhibitor of CYP3A4[7] | Time-dependent inhibitor of CYP3A4[7] | Competitive inhibitor of CYP3A4/3A5[4] |
| Efflux Ratio | Weak affinity substrate for ABCB1[5] | Efflux ratio of approximately 2 in Caco-2 cells[3] | Substrate of P-glycoprotein (ABCB1)[6] |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are representative of the standard procedures used in the pharmaceutical industry to evaluate drug candidates.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.
Objective: To determine the rate of transport of a compound across a monolayer of human colon adenocarcinoma (Caco-2) cells.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 18-22 days to form a differentiated and polarized monolayer.[8]
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.[8]
-
Transport Experiment: The test compound is added to the apical (A) side of the monolayer, and the concentration of the compound that transports to the basolateral (B) side is measured over time. For efflux studies, the compound is added to the basolateral side, and transport to the apical side is measured.
-
Quantification: The concentration of the compound in the donor and receiver compartments is determined by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor compartment.[8]
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).
Objective: To determine the rate of disappearance of a compound when incubated with liver microsomes.
Methodology:
-
Incubation: The test compound is incubated with human liver microsomes in the presence of the cofactor NADPH at 37°C.[9]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The metabolic reaction is stopped by the addition of a cold organic solvent, such as acetonitrile.
-
Quantification: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[9]
CYP450 Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of major cytochrome P450 enzymes.
Objective: To determine the concentration of a compound that causes 50% inhibition (IC50) of a specific CYP isoform.
Methodology:
-
Incubation: The test compound, at various concentrations, is incubated with human liver microsomes and a specific probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4).[10]
-
Reaction Initiation: The reaction is initiated by the addition of NADPH.
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.
-
IC50 Determination: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by non-linear regression analysis.[10]
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the BCR-ABL signaling pathway, which is targeted by Bosutinib, Dasatinib, and Imatinib, and a typical in vitro ADME experimental workflow.
Caption: BCR-ABL Signaling Pathway Inhibition by Tyrosine Kinase Inhibitors.
Caption: A Typical In Vitro ADME Experimental Workflow.
References
- 1. Structural characterization of in vivo and in vitro metabolites of bosutinib by liquid chromatography-tandem mass spectrometry, in combination with the in silico methodologies for toxicity and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. mttlab.eu [mttlab.eu]
- 10. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Comparative Crystallographic Analysis of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate Derivatives and Analogues
A detailed guide for researchers, scientists, and drug development professionals on the structural landscape of functionalized piperidine scaffolds.
This guide provides a comprehensive comparison of the crystallographic data of key N-Boc-piperidine-4-carboxylate derivatives. While the crystal structure of the target compound, Ethyl N-Boc-4-fluoropiperidine-4-carboxylate, is not publicly available, this guide leverages the crystallographic data of closely related analogues to infer its likely structural features and to highlight the impact of substituents on the piperidine ring's conformation and crystal packing. Understanding these three-dimensional arrangements is crucial for structure-activity relationship (SAR) studies and rational drug design.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters of relevant N-Boc-piperidine derivatives. The data for "1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid" provides a foundational understanding of the core scaffold. The inclusion of "tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate" allows for an analysis of the potential influence of a fluorine substituent in the 4-position environment.
| Compound Name | 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate |
| Formula | C₁₁H₁₉NO₄ | C₁₆H₂₃FN₂O₂ |
| CCDC No. | 845296 | Not available |
| Crystal System | Monoclinic | Not available |
| Space Group | P2₁/c | Not available |
| a (Å) | 10.339(2) | Not available |
| b (Å) | 5.923(1) | Not available |
| c (Å) | 20.250(4) | Not available |
| α (°) | 90 | Not available |
| β (°) | 98.78(3) | Not available |
| γ (°) | 90 | Not available |
| Volume (ų) | 1224.2(4) | Not available |
| Z | 4 | Not available |
| Piperidine Ring Conformation | Chair | Not available |
| Key Intermolecular Interactions | O-H···O and C-H···O hydrogen bonds | Not available |
Note: Crystallographic data for this compound and its direct non-fluorinated analogue are not currently available in the Cambridge Structural Database (CSD). The data for tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate is included for qualitative discussion as a fluorinated analogue, though its full crystallographic parameters were not found in the initial search.
Structural Analysis and Insights
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid: The crystal structure of this analogue reveals a classic chair conformation for the piperidine ring, which is the most stable conformation for such six-membered heterocycles.[1] The crystal packing is stabilized by intermolecular hydrogen bonds involving the carboxylic acid group (O-H···O) and C-H···O interactions.[1] This hydrogen bonding network is a key determinant of the overall crystal lattice.
Influence of the Ethyl Ester Group: Replacing the carboxylic acid with an ethyl ester in Ethyl N-Boc-piperidine-4-carboxylate is expected to disrupt the strong O-H···O hydrogen bonding network. The crystal packing will likely be dominated by weaker C-H···O interactions involving the ester carbonyl and the Boc carbonyl group, potentially leading to a different crystal packing arrangement and possibly affecting the unit cell parameters.
Impact of the 4-Fluoro Substituent: The introduction of a fluorine atom at the 4-position in this compound would introduce several new factors influencing its crystal structure. Fluorine is highly electronegative and can participate in non-covalent interactions, including C-H···F hydrogen bonds and dipole-dipole interactions. These interactions could significantly alter the crystal packing compared to its non-fluorinated counterpart. Furthermore, the steric bulk of the fluorine atom, although relatively small, could have subtle effects on the piperidine ring conformation and the orientation of the substituents. The analysis of tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate, while not a direct comparison, suggests that the fluorine atom on the phenyl ring can influence intermolecular interactions.
Experimental Protocols
The determination of the crystal structure for these compounds follows a standard workflow for single-crystal X-ray diffraction of small organic molecules.
Synthesis and Crystallization
The synthesis of Ethyl N-Boc-piperidine-4-carboxylate and its derivatives typically involves the protection of the piperidine nitrogen with a di-tert-butyl dicarbonate (Boc₂O), followed by functionalization at the 4-position.
General Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate:
-
To a solution of ethyl isonipecotate in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine.
-
Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by washing with an acidic solution (e.g., potassium bisulfate) and brine.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Crystallization:
High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. Common solvents for crystallization of piperidine derivatives include ethanol, methanol, ethyl acetate, or mixtures of these solvents. The choice of solvent and the rate of evaporation are critical factors in obtaining crystals of sufficient size and quality.
Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. X-rays (typically from a Mo or Cu source) are diffracted by the crystal lattice as it is rotated. A detector records the positions and intensities of the diffracted beams.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares methods to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Visualizations
The following diagrams illustrate the general experimental workflow and the logical relationships in the structural analysis.
Caption: Workflow for X-ray Crystallographic Analysis.
Caption: Influence of Substituents on Crystal Structure.
References
Comparative study of different fluorinated building blocks in drug design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern drug design. Judicious placement of fluorine atoms or fluorine-containing functional groups can profoundly modulate the physicochemical and pharmacokinetic properties of a drug candidate, often leading to enhanced potency, metabolic stability, and bioavailability.[1][2][3][4][5] This guide provides an objective comparison of common fluorinated building blocks, supported by experimental data and detailed protocols for their evaluation.
Data Presentation: Comparative Physicochemical Properties
The impact of fluorination on a molecule's properties is highly dependent on the specific fluorine-containing moiety introduced. The following table summarizes the key physicochemical parameters of various common fluorinated substituents on a benzene ring, a ubiquitous scaffold in medicinal chemistry.
| Substituent (on Benzene Ring) | Hansch-Leo Lipophilicity Parameter (π) | Hammett Meta Constant (σm) | Hammett Para Constant (σp) | pKa of Substituted Aniline | pKa of Substituted Phenol |
| -H | 0.00 | 0.00 | 0.00 | 4.60 | 9.95 |
| -F | 0.14 | 0.34 | 0.06 | 4.65 | 9.95 |
| -CF3 | 0.88 | 0.43 | 0.54 | 3.51 | 9.17 |
| -CHF2 | Value not readily available | 0.35 | 0.32 | Value not readily available | Value not readily available |
| -OCF3 | 1.04 | 0.38 | 0.35 | 3.63 | 9.42 |
| -OCHF2 | Value not readily available | 0.23 | 0.11 | Value not readily available | Value not readily available |
| -SCF3 | 1.44 | 0.40 | 0.50 | Value not readily available | Value not readily available |
Note: pKa values can vary based on experimental conditions. The data presented for aniline and phenol derivatives are illustrative of the electronic effects of the substituents.[6][7][8][9]
Comparative Metabolic Stability
Fluorination is a widely employed strategy to enhance metabolic stability by blocking sites susceptible to cytochrome P450 (CYP) oxidation. The strong carbon-fluorine bond is more resistant to enzymatic cleavage than a carbon-hydrogen bond.
A study comparing the metabolic stability of fluorinated and non-fluorinated 7-phenyl-pyrroloquinolinone derivatives in human liver microsomes demonstrated that while monofluorination of the 7-phenyl ring did not improve metabolic stability in that specific scaffold, it highlights the context-dependent nature of fluorination effects.[7][10] In another example, 9-fluororisperidone and 4'-fluorocelecoxib were found to be 16 and 4 times more metabolically stable, respectively, than their non-fluorinated parent compounds.
Experimental Protocols
Determination of Lipophilicity (logP) by Shake-Flask Method
Objective: To determine the partition coefficient of a compound between n-octanol and water.
Methodology:
-
Preparation of Phases: Prepare a phosphate buffer (e.g., pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a known volume ratio.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: The logP is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound.
Methodology:
-
Apparatus: Use a calibrated pH meter with a suitable electrode.
-
Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent (e.g., water, or a co-solvent system for poorly soluble compounds).
-
Titration Setup: Place the sample solution in a thermostatted vessel and immerse the pH electrode.
-
Titration: Gradually add a standardized solution of a strong acid (for basic compounds) or a strong base (for acidic compounds) in small, known increments.
-
Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve.
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Methodology:
-
Materials: Pooled liver microsomes (human or other species), NADPH regenerating system, and a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: Pre-warm the microsomal suspension to 37°C. Add the test compound (from a stock solution) to the microsomes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH system should be run in parallel to assess non-enzymatic degradation.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). The half-life is calculated as t½ = 0.693 / k. Intrinsic clearance is then calculated using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[11]
Mandatory Visualization
Caption: Experimental workflow for evaluating fluorinated building blocks in drug design.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]
- 10. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Fluorine Advantage: A Comparative Guide to pKa and Lipophilicity Modulation
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of how fluorine substitution impacts two critical physicochemical properties: acid dissociation constant (pKa) and lipophilicity (logP). Understanding these effects is paramount for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
The introduction of fluorine, the most electronegative element, can dramatically alter a molecule's electronic and steric properties. These changes, in turn, influence how a compound behaves in a biological system. This guide summarizes key quantitative data, provides detailed experimental protocols for measuring these parameters, and illustrates the underlying principles.
Impact on Acidity (pKa)
The pKa of a molecule dictates its ionization state at a given pH, which is crucial for its solubility, permeability, and interaction with biological targets. The strong electron-withdrawing inductive effect of fluorine is a primary driver of changes in acidity.
By pulling electron density away from an acidic proton, fluorine stabilizes the resulting conjugate base, leading to a stronger acid and a lower pKa value. This effect is additive and distance-dependent; the closer the fluorine atom is to the acidic center and the more fluorine atoms present, the more pronounced the effect.
Comparative pKa Data:
The following tables provide experimental data illustrating the impact of fluorine substitution on the pKa of various functional groups.
Table 1: pKa Comparison of Carboxylic Acids
| Compound | Structure | pKa | Change in pKa (ΔpKa) |
| Acetic Acid | CH₃COOH | 4.76 | - |
| Fluoroacetic Acid | FCH₂COOH | 2.59 | -2.17 |
| Difluoroacetic Acid | F₂CHCOOH | 1.24 | -3.52 |
| Trifluoroacetic Acid | CF₃COOH | 0.23 | -4.53 |
Table 2: pKa Comparison of Anilines
| Compound | Structure | pKa | Change in pKa (ΔpKa) |
| Aniline | C₆H₅NH₂ | 4.60 | - |
| 2-Fluoroaniline | o-FC₆H₄NH₂ | 3.20 | -1.40 |
| 3-Fluoroaniline | m-FC₆H₄NH₂ | 3.51 | -1.09 |
| 4-Fluoroaniline | p-FC₆H₄NH₂ | 4.14 | -0.46 |
Impact on Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its metabolic profile. The effect of fluorine on lipophilicity is more complex than its effect on pKa and is highly dependent on the molecular context.
While often considered to increase lipophilicity, fluorine's impact is nuanced. In many cases, the introduction of a single fluorine atom or a trifluoromethyl group can increase logP. However, in other contexts, particularly in polyfluorinated aliphatic rings, fluorine can lead to a decrease in lipophilicity due to the creation of strong molecular dipoles that favor interaction with polar environments.
Comparative logP Data:
The following tables showcase the context-dependent influence of fluorine on logP.
Table 3: logP Comparison of Substituted Benzenes
| Compound | Structure | logP | Change in logP (ΔlogP) |
| Toluene | C₆H₅CH₃ | 2.73 | - |
| 4-Fluorotoluene | p-FC₆H₄CH₃ | 2.87 | +0.14 |
| Benzotrifluoride | C₆H₅CF₃ | 2.83 | +0.10 (vs. Toluene) |
Table 4: logP Comparison of Pyridine Derivatives
| Compound | Structure | logP | Change in logP (ΔlogP) |
| 2-Aminopyridine | C₅H₆N₂ | 0.53 | - |
| 2-Amino-5-fluoropyridine | C₅H₅FN₂ | 0.43 | -0.10 |
| 2-Amino-5-(trifluoromethyl)pyridine | C₆H₅F₃N₂ | 1.45 | +0.92 |
Visualizing the Concepts
To better understand the relationships and processes discussed, the following diagrams are provided.
A Comparative Guide to the Efficacy of Catalysts for Reactions Involving Ethyl N-Boc-4-fluoropiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of catalytic systems for key chemical transformations of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate, a valuable building block in medicinal chemistry. Due to the limited availability of direct comparative studies on this specific substrate, this guide draws upon established catalytic methods for analogous transformations of related N-Boc protected esters and piperidine derivatives. The information presented herein is intended to aid researchers in the selection of effective catalysts for two primary reaction types: the catalytic amidation of the ethyl ester and the reduction of the ester to a primary alcohol.
Catalyst Selection Workflow
The selection of an appropriate catalyst is contingent upon the desired chemical transformation. The following diagram illustrates a logical workflow for choosing a catalytic system for either amidation or reduction of this compound.
Caption: Workflow for selecting a catalytic system for amidation or reduction.
Comparison of Catalysts for Amidation
The direct amidation of the ethyl ester of this compound with a primary or secondary amine is a key transformation for introducing diverse functionalities. This reaction typically requires catalysis to overcome the low reactivity of the ester. Below is a comparison of potential catalytic systems.
Table 1: Comparison of Catalytic Systems for Amidation
| Catalyst System | Catalyst Examples | Typical Reaction Conditions | Advantages | Disadvantages |
| Lewis Acid Catalysis | Ti(OiPr)₄, ZrCl₄, Sc(OTf)₃ | High temperature (100-150 °C), inert atmosphere | Broad substrate scope, effective for unactivated esters. | High temperatures can lead to side reactions, catalyst can be sensitive to moisture. |
| Organocatalysis | Boronic acids (e.g., phenylboronic acid) | Moderate to high temperature (80-120 °C), may require dehydrating agent | Metal-free, generally lower toxicity. | May have a more limited substrate scope, can require higher catalyst loadings. |
| Enzymatic Catalysis | Lipases (e.g., Candida antarctica lipase B) | Mild temperatures (30-60 °C), aqueous or organic solvent | High selectivity, mild reaction conditions. | Substrate scope can be narrow, enzymes can be costly and sensitive to reaction conditions. |
Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Amidation
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired amine (1.2-2.0 equiv.), and a suitable anhydrous solvent (e.g., toluene or xylene).
-
Add the Lewis acid catalyst (e.g., Ti(OiPr)₄, 5-10 mol%).
-
Heat the reaction mixture to the desired temperature (typically 100-150 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparison of Catalysts for Ester Reduction
The reduction of the ethyl ester to the corresponding primary alcohol, (1-Boc-4-fluoro-4-(hydroxymethyl)piperidin-4-yl)methanol, is a fundamental transformation that provides a versatile intermediate for further derivatization.
Table 2: Comparison of Reagents for Ester Reduction
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, 0 °C to room temperature | Highly effective and rapid reduction of esters. | Highly reactive and pyrophoric, not selective for esters in the presence of other reducible functional groups, requires careful quenching. |
| Sodium Borohydride (NaBH₄) with Additives | Alcohols or THF, often requires an additive (e.g., LiCl) or elevated temperatures for ester reduction | Milder and safer to handle than LiAlH₄. | Generally slow or ineffective for ester reduction without additives or forcing conditions. |
| Catalytic Hydrogenation | H₂ gas (from balloon to high pressure), Pd/C, PtO₂, or Ru-based catalysts, various solvents | Green and scalable process. | May require specialized high-pressure equipment, catalyst can be expensive, potential for side reactions on other functional groups. |
Experimental Protocol: General Procedure for Reduction with LiAlH₄
-
To a flame-dried reaction vessel under an inert atmosphere, add a solution of this compound (1.0 equiv.) in a suitable anhydrous solvent (e.g., THF or diethyl ether).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a solution or suspension of LiAlH₄ (1.5-2.0 equiv.) in the same solvent portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with an organic solvent.
-
Dry the filtrate over anhydrous sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the product by column chromatography if necessary.
Conclusion
The selection of an optimal catalyst for reactions involving this compound is dependent on the desired transformation, scale, and available resources. For amidation , Lewis acid catalysts offer broad applicability, while organocatalysts provide a metal-free alternative. For ester reduction , LiAlH₄ is a highly effective but hazardous option, whereas catalytic hydrogenation presents a greener, more scalable approach, albeit with its own set of considerations. The experimental protocols provided herein serve as a general guideline and should be optimized for specific substrates and reaction conditions.
A Spectroscopic Guide to the Fischer Esterification of Salicylic Acid
Guide Objective: This guide provides a detailed spectroscopic comparison of salicylic acid (starting material) and its product, methyl salicylate, following a Fischer esterification reaction. It is designed for researchers, scientists, and drug development professionals, offering objective experimental data and protocols to clearly distinguish between the reactant and the product.
The conversion of salicylic acid to methyl salicylate (the compound responsible for the characteristic scent of wintergreen) is a classic example of Fischer esterification.[1] In this acid-catalyzed reaction, the carboxylic acid functional group of salicylic acid reacts with an alcohol (methanol) to form an ester.[1][2] This transformation involves a significant change in the chemical structure, which can be effectively monitored and confirmed using various spectroscopic techniques.
Reaction Pathway
The overall reaction involves the protonation of the carbonyl group of salicylic acid by a strong acid catalyst, typically sulfuric acid, making it more electrophilic.[1] Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product, methyl salicylate. Using an excess of the alcohol (methanol) helps drive the reaction equilibrium toward the product side.[2][3]
References
A Comparative Guide to Purity Analysis of Synthesized Compounds: HPLC vs. NMR
In the landscape of drug discovery and development, the accurate determination of the purity of synthesized compounds is a critical quality attribute, ensuring the reliability and reproducibility of scientific findings. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy stand out as two of the most powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their needs.
Quantitative Data Comparison
The choice between HPLC and NMR for purity analysis often depends on the specific requirements of the analysis, including the nature of the compound, the expected impurities, and the desired level of accuracy. The following table summarizes key quantitative performance metrics for both techniques.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Chromatographic separation based on differential partitioning between a mobile and stationary phase. | Nuclear spin transitions in a magnetic field, providing structural and quantitative information. |
| Quantification Type | Relative quantification against a reference standard of the same compound.[1] | Absolute quantification (qNMR) against a certified internal standard of a different compound.[1][2] |
| Reference Standard | Requires a well-characterized reference standard of the analyte.[1] | Does not require a reference standard of the analyte for purity determination.[1][2] |
| Selectivity | High, capable of separating structurally similar impurities. | High, capable of distinguishing between isomers and identifying impurities based on their unique spectral signatures.[3] |
| Sensitivity | High, often in the µg/mL to ng/mL range. | Lower than HPLC, typically requiring milligram quantities of sample.[4][5] |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Generally lower than NMR, allowing for the detection of trace impurities.[6] | Higher than HPLC. |
| Precision & Accuracy | High, with proper method validation.[7][8] | High, capable of providing highly accurate and precise purity values.[1][7] |
| Information Provided | Retention time and peak area, indicating the presence and relative amount of components. | Detailed structural information of the analyte and impurities, alongside quantification.[1] |
| Throughput | Higher, with typical run times of 20-30 minutes per sample.[4] | Lower, especially for quantitative NMR (qNMR) which requires long relaxation delays.[4] |
| Sample Consumption | Low (micrograms).[4] | Higher (milligrams).[4] |
| Destructive/Non-destructive | Destructive.[4] | Non-destructive, the sample can be recovered.[4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity in separating a compound from its impurities.[4] A typical reversed-phase HPLC method is outlined below.
1. Sample Preparation:
-
Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a known concentration, typically around 1 mg/mL.[4]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[9]
2. Instrumentation and Conditions:
-
Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is commonly used.[4]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a versatile choice for a wide range of organic compounds.[4]
-
Mobile Phase: A gradient elution using two solvents is often employed for effective separation. For example, a mixture of water with 0.1% trifluoroacetic acid (TFA) as solvent A and acetonitrile with 0.1% TFA as solvent B.[8]
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm for aromatic compounds).[4]
-
Injection Volume: 10 µL.[4]
3. Data Analysis:
-
The purity is typically calculated using the area normalization method, where the peak area of the main compound is expressed as a percentage of the total area of all peaks in the chromatogram.[9]
-
For accurate quantification, a calibration curve should be generated using a certified reference standard of the analyte.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Analysis
qNMR has emerged as a powerful primary method for determining the purity of organic molecules because the signal intensity is directly proportional to the number of nuclei.[1]
1. Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound (e.g., 10-20 mg).
-
Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with signals that do not overlap with the analyte's signals.[11]
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.
2. Instrumentation and Parameters:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[11]
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is used.[1]
-
Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be set to at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest (a value of 30-60 seconds is often sufficient for small molecules).[1]
-
Number of Scans (ns): Typically 8 to 64 scans are acquired to achieve an adequate signal-to-noise ratio (at least 250:1 for the signals to be integrated).[1][4]
3. Data Analysis:
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = synthesized compound
-
IS = internal standard
-
Workflow for Comprehensive Purity Analysis
For a comprehensive and robust assessment of compound purity, a dual-technique approach utilizing both HPLC and NMR is often recommended.[4] This orthogonal approach provides a high degree of confidence in the purity value.
Caption: Workflow for comprehensive purity analysis using HPLC and NMR.
Conclusion
Both HPLC and NMR are indispensable tools for the purity assessment of synthesized compounds. HPLC offers high throughput and sensitivity, making it ideal for routine quality control and the detection of trace impurities.[4] In contrast, qNMR provides an absolute measure of purity without the need for an analyte-specific reference standard and simultaneously offers valuable structural information about the main component and any impurities present.[1][4] The choice of technique should be guided by the specific analytical needs. However, for a comprehensive and unambiguous determination of purity, particularly in regulated environments, a combined, orthogonal approach utilizing both HPLC and NMR is the most robust strategy, ensuring the highest confidence in the quality of the synthesized compound.[4][12]
References
- 1. benchchem.com [benchchem.com]
- 2. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 6. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
- 7. youtube.com [youtube.com]
- 8. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. torontech.com [torontech.com]
- 10. benchchem.com [benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. HPLC, a modular technique that complements NMR [specificpolymers.com]
Confirmation of Stereochemistry in Ethyl N-Boc-4-fluoropiperidine-4-carboxylate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is fundamental to understanding its biological activity and developing new therapeutic agents. This guide provides a comprehensive comparison of analytical techniques for confirming the stereochemistry of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate and its derivatives. This class of compounds is of significant interest in medicinal chemistry, and understanding their conformational preferences is crucial for structure-activity relationship (SAR) studies.
This guide presents experimental data from closely related analogs to illustrate the application of key analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
Data Presentation: Comparative Analysis of Stereochemistry
The stereochemistry of fluorinated piperidines is primarily determined by the orientation of the fluorine atom on the piperidine ring, which can adopt either an axial or equatorial position. This conformational preference is influenced by a variety of factors including steric hindrance, hyperconjugation, and charge-dipole interactions.[1] The following tables summarize key experimental data from representative N-Boc-4-fluoropiperidine derivatives, which serve as structural analogs to this compound.
Table 1: Comparative ¹⁹F NMR Data for Stereochemical Assignment of N-Boc-4-fluoropiperidine Analogs
| Compound/Analog | Solvent | ¹⁹F Chemical Shift (δ, ppm) | Key ³J(¹⁹F, ¹H) Coupling Constants (Hz) | Inferred Fluorine Orientation | Reference |
| N-Boc-4-fluoropiperidine | CDCl₃ | -175.2 | 34.5 (ax-ax), 8.2 (ax-eq) | Axial | F. Glorius, et al. (2020)[1] |
| N-Boc-3-fluoropiperidine | CDCl₃ | -182.5 | 32.0 (ax-ax), 9.5 (ax-eq) | Predominantly Axial | F. Glorius, et al. (2020)[1] |
| Ethyl 1-Boc-4-fluoropiperidine-4-carboxylate | Not Available | Not Available | Not Available | Expected Axial | - |
| N-Boc-4,4-difluoropiperidine | CDCl₃ | -95.8 | - | Not Applicable | Commercially Available Data |
Table 2: Comparative X-ray Crystallographic Data for N-Boc-piperidine Derivatives
| Compound/Analog | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Torsional Angles (°) | Reference |
| A Boc-protected piperidine-spiro-hydantoin | Monoclinic | P2₁/c | 10.123 | 11.456 | 15.678 | 98.45 | C2-N1-C6-C5 = 55.2 | J. Org. Chem. (2006) |
| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | Monoclinic | P2₁/n | Not specified | Not specified | Not specified | Not specified | Not specified | Acta Cryst. (2018) |
| This compound | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available | - |
Experimental Protocols
The definitive confirmation of stereochemistry in derivatives of this compound relies on rigorous experimental techniques. Below are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy, particularly the analysis of coupling constants involving the fluorine atom, is a powerful tool for determining the conformation of fluorinated piperidines in solution.[1]
Objective: To determine the axial or equatorial orientation of the fluorine atom at the C4 position of the piperidine ring.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is homogeneous and free of particulate matter.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts and multiplicities of all proton signals.
-
¹⁹F NMR: Acquire a one-dimensional fluorine NMR spectrum. This will show a single resonance for the fluorine atom at C4.
-
¹H-¹⁹F HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D HSQC spectrum to correlate the fluorine atom with its directly attached protons (if any) and to observe long-range couplings.
-
¹H-¹⁹F HETCOR (Heteronuclear Correlation): This 2D experiment can also be used to establish correlations between ¹H and ¹⁹F nuclei.
-
Selective ¹⁹F Decoupling: Irradiate the ¹⁹F resonance while acquiring a ¹H NMR spectrum to observe the collapse of fluorine-proton couplings, which can help in assigning the coupled protons.
Data Analysis:
-
The key to determining the stereochemistry lies in the magnitude of the three-bond coupling constants (³J) between the fluorine atom and the vicinal protons on the piperidine ring (H3 and H5).
-
A large ³J(¹⁹F, ¹H) value (typically > 30 Hz) is indicative of an anti-periplanar (diaxial) relationship between the fluorine and the proton.[1]
-
A small ³J(¹⁹F, ¹H) value (typically < 10 Hz) suggests a synclinal (axial-equatorial or equatorial-axial) relationship.
-
By analyzing the coupling patterns of the protons adjacent to the fluorine-bearing carbon, the axial or equatorial orientation of the fluorine can be definitively assigned.
Single-Crystal X-ray Crystallography
X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry.
Objective: To determine the precise atomic coordinates and confirm the stereochemistry of the this compound derivative.
Methodology:
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
Crystal Mounting: Select a high-quality single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on a diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.
-
Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).
-
Rotate the crystal and collect the diffraction data (a series of diffraction images).
-
-
Data Processing and Structure Solution:
-
Integrate the diffraction spots to obtain their intensities.
-
Determine the unit cell parameters and the space group of the crystal.
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
-
Structure Refinement:
-
Refine the atomic positions, and thermal parameters against the experimental data to improve the agreement between the calculated and observed structure factors.
-
The final refined structure will provide the precise bond lengths, bond angles, and torsional angles, unequivocally confirming the stereochemistry of the molecule.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and subsequent stereochemical confirmation of a generic N-Boc-4-fluoropiperidine-4-carboxylate derivative.
Caption: Workflow for Synthesis and Stereochemical Confirmation.
This guide provides a framework for the rigorous confirmation of stereochemistry in derivatives of this compound. By employing a combination of advanced analytical techniques and referencing data from analogous compounds, researchers can confidently elucidate the three-dimensional structure of these important molecules, paving the way for further drug discovery and development efforts.
References
Safety Operating Guide
Proper Disposal of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate (CAS No. 416852-82-9), a common reagent in synthetic chemistry.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While a specific Safety Data Sheet (SDS) for this compound was not directly retrieved, information from structurally similar compounds suggests a consistent set of safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.
Engineering Controls:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible.[2]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Small Spills:
-
Avoid breathing dust or vapors.[1]
-
Wear appropriate PPE.
-
Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
Large Spills:
-
Evacuate the area and alert others.
-
Increase ventilation.
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3]
-
Collect the absorbed material into a labeled container for disposal.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local environmental regulations.[1] The following is a general procedural guide:
-
Waste Identification and Segregation:
-
Characterize the waste stream. If the compound is unused and in its original container, it is considered pure. If it is mixed with other solvents or reagents, it is a mixed waste.
-
Segregate the waste into a designated, properly labeled container for halogenated organic waste. The presence of fluorine classifies this compound as halogenated.
-
-
Containerization:
-
Use a chemically compatible and leak-proof container.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.
-
-
Storage:
-
Arrangement for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with a complete and accurate description of the waste, including its chemical composition.
-
-
Documentation:
-
Maintain a record of the waste generated, including the quantity, date of generation, and disposal date.
-
Chemical and Physical Properties
A summary of the key properties of this compound is provided below for quick reference.
| Property | Value |
| CAS Number | 416852-82-9[4] |
| Molecular Formula | C13H22FNO4[4] |
| Molecular Weight | 275.32 g/mol [4] |
| Appearance | Solid |
| Storage | Store in a dry, sealed place.[4] |
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guide for Ethyl N-Boc-4-fluoropiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate safety, handling, and disposal protocols for Ethyl N-Boc-4-fluoropiperidine-4-carboxylate. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.
I. Understanding the Hazards
Key Precautionary Phrases:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][3][4]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][3][5]
-
IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[3]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required equipment.
| Protection Type | Specific Equipment | Rationale & Standard |
| Eye and Face Protection | Tightly fitting safety goggles with side protection and a face shield (minimum 8 inches).[1][4] | To protect against splashes and vapors that can cause severe eye damage.[1] Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4] |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) tested according to EN 374.[1][2][3] A complete suit protecting against chemicals, which may be flame-retardant and antistatic.[4] | To prevent skin contact, which can be toxic and cause severe burns.[1][2] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[6] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[6] For high-risk scenarios, a full-face supplied-air respirator or a self-contained breathing apparatus (SCBA) may be required.[4] | To avoid inhalation of potentially toxic vapors.[1][2] |
III. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling ensures minimal exposure and reduces the risk of incidents.
-
Preparation :
-
Designate a specific, well-ventilated area for handling, preferably a chemical fume hood.[6]
-
Ensure an eyewash station and safety shower are readily accessible.[6]
-
Assemble all necessary PPE as detailed in the table above.
-
Have a spill kit ready, containing absorbent materials like sand, diatomaceous earth, or universal binding agents.[1]
-
-
Handling :
-
Don the complete set of PPE before entering the designated handling area.
-
Handle the chemical within the fume hood, keeping the sash at the lowest practical height.
-
Avoid direct contact and inhalation of any vapors.[6]
-
Use spark-proof tools and explosion-proof equipment if the compound is determined to be flammable.[6]
-
After use, ensure the container is tightly closed.[4]
-
-
Post-Handling :
IV. Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste material, including contaminated PPE and absorbent materials from spills, in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Disposal Procedure :
In case of a spill, immediately evacuate non-essential personnel. Wearing full PPE, contain the spill with inert absorbent material and place it in a suitable container for disposal.[6] Ventilate the area and wash the spill site after material pickup is complete.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
